PROTAC HDAC6 degrader 3
Description
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Properties
Molecular Formula |
C46H56F2N10O9S |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-yl]amino]methyl]phenyl]methylamino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H56F2N10O9S/c1-27(31-9-11-32(12-10-31)38-28(2)53-26-68-38)54-41(62)35-18-34(59)23-58(35)44(63)39(46(3,4)5)55-37(61)25-66-16-14-64-13-15-65-24-36(60)49-19-29-7-6-8-30(17-29)20-50-45-51-21-33(22-52-45)42-56-57-43(67-42)40(47)48/h6-12,17,21-22,26-27,34-35,39-40,59H,13-16,18-20,23-25H2,1-5H3,(H,49,60)(H,54,62)(H,55,61)(H,50,51,52)/t27-,34+,35-,39+/m0/s1 |
InChI Key |
FPHZTEVAFYKQKC-ZTHQHTSKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC HDAC6 Degrader 3's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of eliminating disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs targeting Histone Deacetylase 6 (HDAC6), a key enzyme implicated in cancer, neurodegenerative disorders, and inflammatory conditions.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered with two distinct domains connected by a chemical linker. One domain binds to the target protein, in this case, HDAC6, while the other recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This dual binding induces the formation of a ternary complex, bringing HDAC6 into close proximity with the E3 ligase.[1][2][3]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of HDAC6. This polyubiquitination marks HDAC6 for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins. The PROTAC molecule, having catalyzed this process, is then released and can engage another HDAC6 molecule, highlighting the catalytic nature of this approach.[2]
Quantitative Assessment of HDAC6 Degradation
The efficacy of HDAC6 PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These values are determined through dose-response experiments where cells are treated with increasing concentrations of the PROTAC, and the remaining HDAC6 levels are measured.
| PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | E3 Ligase Ligand |
| TO-1187 | 5.81 | 94 | MM.1S | 6 | Pomalidomide (CRBN) |
| PROTAC 3 | 21.8 | 93 | Not Specified | Not Specified | Not Specified |
| PROTAC 8 | 5.81 | 94 | Not Specified | Not Specified | Not Specified |
| PROTAC 9 | 5.01 | 94 | Not Specified | Not Specified | Not Specified |
| Compound A6 | 3.5 | Not Specified | Myeloid Leukemia Cells | Not Specified | Not Specified |
| HDAC6 degrader-1 (NP8) | 3.8 | Not Specified | MM.1S | Not Specified | Pomalidomide (CRBN) |
Data compiled from multiple sources.[1][4][5][6]
Key Signaling Pathways Modulated by HDAC6 Degradation
HDAC6 is a predominantly cytoplasmic deacetylase with a diverse range of non-histone substrates, playing crucial roles in various cellular processes. Its degradation by PROTACs leads to the hyperacetylation of these substrates, consequently impacting multiple signaling pathways.
-
Tubulin and Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules.[7] Degradation of HDAC6 leads to tubulin hyperacetylation, which affects microtubule stability and dynamics, thereby impacting cell motility and mitosis.[7][8] This is a critical mechanism in the context of cancer, where HDAC6 promotes metastasis.[8]
-
Heat Shock Protein 90 (Hsp90) Regulation: Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth and survival signaling. HDAC6-mediated deacetylation is required for Hsp90's chaperone activity.[7][9] PROTAC-induced degradation of HDAC6 results in Hsp90 hyperacetylation, leading to its inactivation and the subsequent degradation of its client proteins, many of which are oncoproteins.[9]
-
Protein Quality Control and Aggresome Formation: HDAC6 plays a vital role in the cellular response to misfolded protein stress by binding to ubiquitinated misfolded proteins and facilitating their transport to aggresomes for clearance.[8]
-
PI3K-AKT-GSK3 Pathway: HDAC6 can deacetylate AKT, a key kinase in the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.[10] Modulation of this pathway through HDAC6 degradation has implications for cancer and neurobiology.[10]
Experimental Protocols for Characterizing HDAC6 Degraders
The development and validation of PROTAC HDAC6 degraders rely on a suite of robust cellular and biochemical assays.
Western Blotting for HDAC6 Degradation
Objective: To quantify the reduction in cellular HDAC6 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) or a fixed concentration for a time-course experiment (e.g., 0 to 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC6 band intensity to the corresponding loading control band intensity.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of the PROTAC to HDAC6 within living cells.
Methodology:
-
Cell Line Generation: Create a stable cell line (e.g., HeLa) endogenously expressing HDAC6 tagged with HiBiT (a small 11-amino acid tag) using CRISPR/Cas9 gene editing. These cells also stably express the LgBiT protein.[11][12]
-
Assay Preparation: Seed the engineered cells into a white-bottom 96-well plate.
-
Ligand and PROTAC Addition: Add a cell-permeable fluorescent tracer that binds to HDAC6 (e.g., a TAMRA-based fluorescent ligand) to the cells.[13] Concurrently, add varying concentrations of the PROTAC degrader.
-
BRET Measurement: The HiBiT-tagged HDAC6, when complemented with LgBiT, forms an active NanoLuc® luciferase. In the presence of the fluorescent tracer, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent acceptor. The binding of the PROTAC displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Measure the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer.
Conclusion
PROTAC-mediated degradation of HDAC6 offers a promising therapeutic strategy by eliminating the target protein rather than merely inhibiting its enzymatic activity. This approach can lead to a more profound and durable pharmacological effect. The continued development of potent and selective HDAC6 degraders, guided by a deep understanding of their mechanism of action and the downstream signaling consequences, holds significant potential for the treatment of a wide array of diseases. The experimental protocols and data presented herein provide a foundational guide for researchers and drug developers in this exciting and rapidly advancing field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Development of PROTAC HDAC6 Degrader B4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Unlike traditional inhibitors that only block the enzymatic activity, Proteolysis-Targeting Chimeras (PROTACs) offer the potential to eliminate the entire HDAC6 protein, thereby abrogating both its catalytic and scaffolding functions. This technical guide provides an in-depth overview of the discovery and development of a specific and potent PROTAC, HDAC6 degrader B4. We will delve into its mechanism of action, quantitative biochemical and cellular characteristics, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm. It plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone protein Hsp90.[1][2] Through its enzymatic activity, HDAC6 is involved in regulating cell motility, protein trafficking and degradation, and stress responses.[1][2] The dysregulation of HDAC6 has been implicated in the pathology of numerous diseases. In cancer, HDAC6 is involved in pathways promoting cell survival and metastasis.[3][4][5] In the context of neurodegeneration, it is linked to the clearance of misfolded protein aggregates.[2][6] Consequently, the development of molecules that can selectively modulate HDAC6 function is of significant therapeutic interest.
The PROTAC Approach for Targeted Protein Degradation
PROteolysis-TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[7] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein copies.[8]
PROTAC HDAC6 Degrader B4: Discovery and Characterization
PROTAC HDAC6 degrader B4 is a potent and selective degrader of HDAC6 that recruits the Cereblon (CRBN) E3 ligase.[8][9][10] It was developed through a solid-phase parallel synthesis approach, which enabled the rapid generation of a library of HDAC6-targeting PROTACs.[9][10]
Chemical Structure and Synthesis
The development of PROTAC B4 was part of a study that synthesized two series of cereblon-recruiting PROTACs. One series was based on an unselective vorinostat-like HDAC ligand, while the other, which includes B4, was derived from a selective HDAC6 inhibitor.[9] The synthesis was achieved through a solid-phase approach, allowing for the efficient creation and evaluation of a mini-library of degraders.[9][11]
Quantitative Data
The following tables summarize the key quantitative data for PROTAC HDAC6 degrader B4 and a comparator, A6, from the same study.
| Parameter | PROTAC B4 | PROTAC A6 | Reference |
| DC50 (nM) | 19.4 | 3.5 | [9][10] |
| Dmax50 (µM) | 0.044 ± 0.007 | - | [12] |
| HDAC6 IC50 (nM) | - | - | |
| HDAC1 IC50 (µM) | - | - | |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [9] |
| Cell Line for DC50 | Leukemia Cell Lines | Leukemia Cell Lines | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of PROTAC HDAC6 degrader B4.
Western Blotting for HDAC6 Degradation
Objective: To determine the dose-dependent degradation of HDAC6 in cells treated with PROTAC B4.
Protocol:
-
Cell Culture and Treatment:
-
Culture human leukemia cell lines (e.g., HL-60) in appropriate media and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with increasing concentrations of PROTAC B4 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6 (e.g., Cell Signaling Technology, #7558) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize HDAC6 band intensity to the corresponding loading control.
-
Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining HDAC6 against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
In Vitro HDAC Enzymatic Assay
Objective: To determine the inhibitory activity (IC50) of PROTAC B4 against HDAC6 and other HDAC isoforms.
Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing trypsin and a trichostatin A stop solution).
-
PROTAC B4 and control inhibitors (e.g., Trichostatin A).
-
Black 96-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of PROTAC B4 in assay buffer.
-
Add the diluted PROTAC or vehicle control to the wells of the 96-well plate.
-
Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each concentration of the PROTAC relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
Objective: To assess the effect of PROTAC B4 on the viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed leukemia cells (e.g., HL-60, MM.1S) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of PROTAC B4 for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT or Resazurin Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
Data Measurement and Analysis:
-
Measure the absorbance (for MTT) at ~570 nm or fluorescence (for Resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Key Pathways and Workflows
Signaling Pathways of HDAC6 in Cancer
HDAC6 influences multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The diagram below illustrates some of these key interactions.
Caption: Key signaling pathways modulated by HDAC6 in cancer cells.
Experimental Workflow for PROTAC HDAC6 Degrader Discovery
The discovery and development of a PROTAC like B4 follows a structured workflow, from initial design to in vivo validation.
Caption: General workflow for the discovery and development of PROTAC HDAC6 degraders.
Conclusion
PROTAC HDAC6 degrader B4 represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of HDAC6 in cancer cell lines highlights the potential of this therapeutic modality. This technical guide has provided a comprehensive overview of the discovery, characterization, and evaluation of B4, offering valuable insights and detailed protocols for researchers in the field of drug discovery and development. The continued exploration of HDAC6 degraders holds great promise for the development of novel therapeutics for a variety of debilitating diseases.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 2 from Role of histone deacetylases 6 (HDAC6) in cancers. | Semantic Scholar [semanticscholar.org]
- 6. abcam.com [abcam.com]
- 7. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. biorxiv.org [biorxiv.org]
A Technical Guide to the Biological Activity of PROTAC HDAC6 Degrader 3
This in-depth technical guide provides a comprehensive overview of the biological activity of PROTAC HDAC6 degrader 3 and related molecules. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, oncology, and neurodegenerative diseases. This document details the mechanism of action, quantitative biological data, and key experimental protocols for the characterization of these targeted protein degraders.
Core Concept: PROTAC-mediated Degradation of HDAC6
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system.[3] A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[4]
By simultaneously binding to both HDAC6 and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC6. Polyubiquitination marks HDAC6 for recognition and subsequent degradation by the 26S proteasome, leading to its removal from the cell.[3] This event-driven, catalytic mechanism allows for sustained target protein knockdown at potentially lower drug concentrations compared to traditional inhibitors.[1]
Quantitative Biological Activity
The efficacy of PROTAC HDAC6 degraders is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation level (Dmax). The following table summarizes the biological activity of representative HDAC6 PROTACs, including "PROTAC 3" and other well-characterized degraders.
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Ligand | Notes |
| PROTAC 3 | MM.1S | 21.8 | 93 | Not Specified | Pomalidomide (CRBN) | Selected from an alkyl-triazole-alkyl linker series.[5] |
| TO-1187 | MM.1S | 5.81 | 94 | 6 | Pomalidomide (CRBN) | Monoselective for HDAC6; no degradation of other HDACs observed.[6][7] |
| Compound 8 | MM.1S | 5.81 | 94 | Not Specified | Pomalidomide (CRBN) | Selected from an alkyl-triazole-PEG linker series.[5] |
| Compound 9 | MM.1S | 5.01 | 94 | Not Specified | Pomalidomide (CRBN) | Selected from an alkyl-PEG linker series.[5] |
| Compound 3j | MM.1S | 7.1 | 90 | Not Specified | VHL Ligand | A selective HDAC6 degrader recruiting the VHL E3 ligase.[8] |
| Compound 3j | 4935 (mouse) | 4.3 | 57 | Not Specified | VHL Ligand | Demonstrates activity in a mouse cell line.[8] |
Detailed Experimental Protocols
The characterization of PROTAC HDAC6 degraders involves a series of in vitro and in-cell assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma (MM.1S) and HeLa cells are commonly used.[6][9]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: PROTACs are dissolved in DMSO to prepare stock solutions. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO).
Western Blotting for Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for HDAC6 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Assessment of HDAC6 Activity (α-Tubulin Acetylation)
HDAC6 is a major deacetylase of α-tubulin.[10] Therefore, degradation of HDAC6 is expected to lead to an increase in acetylated α-tubulin levels.
-
Procedure: Western blotting is performed as described above. In addition to probing for HDAC6 and a loading control, a separate membrane or the same membrane after stripping is probed with a primary antibody specific for acetylated α-tubulin.
-
Analysis: An increase in the acetylated α-tubulin signal in PROTAC-treated cells compared to the vehicle control indicates functional inhibition/degradation of HDAC6.[5]
Cellular Target Engagement Assays (e.g., NanoBRET)
NanoBRET assays can be used to measure the engagement of the PROTAC with HDAC6 in living cells.[9][11]
-
Principle: This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged HDAC6 (the donor) and a fluorescently labeled tracer that binds to HDAC6 (the acceptor).
-
Procedure:
-
Cells stably expressing NanoLuc-HDAC6 are seeded in 96-well plates.
-
The cells are treated with the fluorescent tracer and varying concentrations of the PROTAC.
-
The NanoLuc substrate is added, and both donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and a decrease in this ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the PROTAC with HDAC6.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of a novel PROTAC HDAC6 degrader.
In Vivo Tractability
Recent studies have demonstrated that HDAC6-targeting PROTACs can exhibit favorable in vivo properties. For instance, the monoselective HDAC6 degrader TO-1187 has shown efficient degradation of HDAC6 in mouse tissues following intravenous injection.[5][6] Such findings are a significant step towards the clinical translation of HDAC6-targeting PROTACs, addressing earlier challenges related to off-target effects and poor metabolic stability.[1] Animal studies also suggest that HDAC degraders may have safety advantages over traditional inhibitors by potentially reducing the over-acetylation of histones, which can lead to undesirable side effects.[1] The evaluation of these molecules in preclinical models of cancer and inflammatory diseases is an active area of research.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 11. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to detailed experimental protocols for their synthesis and evaluation. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals seeking to harness the power of this innovative approach.
Introduction to PROTAC Technology
First conceptualized in 2001, PROTAC technology has rapidly evolved from a novel chemical biology tool into a clinically validated therapeutic strategy.[1] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs act as a bridge to bring a target protein into close proximity with an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations, offering a significant advantage over occupancy-driven inhibitors.[2]
The modular nature of PROTACs, consisting of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a chemical linker, allows for a high degree of tunability and optimization.[4] This guide will delve into the intricacies of each component and the critical interplay between them that governs the efficacy and selectivity of these remarkable molecules.
The Core Mechanism of Action
The efficacy of a PROTAC hinges on its ability to orchestrate a series of molecular events, culminating in the degradation of the target protein of interest (POI). This process can be dissected into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5] The stability and conformation of this complex are critical determinants of downstream efficiency.
-
Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the tagged POI into small peptides.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, contributing to its catalytic mode of action.[5]
Key Components of PROTAC Design
The rational design of a potent and selective PROTAC requires careful consideration of its three core components: the warhead, the E3 ligase ligand, and the linker.
Warhead: Targeting the Protein of Interest
The warhead is the component of the PROTAC that binds to the target protein. Its affinity and selectivity for the POI are crucial for the overall specificity of the degrader. A wide range of warheads have been developed, often derived from known inhibitors of the target protein.
E3 Ligase Ligand: Hijacking the Degradation Machinery
The E3 ligase ligand recruits the cellular degradation machinery. While there are over 600 E3 ligases in humans, a small number have been predominantly utilized in PROTAC design due to the availability of high-affinity, small molecule ligands. The most common E3 ligases harnessed by PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Linker: The Critical Connection
The linker is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points to the warhead and E3 ligase ligand dictate the geometry of the ternary complex.[6] Optimization of the linker is often an empirical process, with variations in length and composition significantly impacting degradation efficiency (DC50) and maximal degradation (Dmax).[6][]
Quantitative Data on Exemplary PROTACs
The following tables summarize the quantitative data for several well-characterized PROTACs, highlighting their degradation potency (DC50) and maximal degradation (Dmax) against their respective targets.
Table 1: Quantitative Data for Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Linker Information | Reference |
| ARV-110 | AR | CRBN | VCaP | ~1 | >90 | Proprietary | [4][8] |
| ARD-2585 Analog (14) | AR | CRBN | VCaP | 0.6 | 99 | Proprietary | [9] |
| ARV-471 (Vepdegestrant) | ER | CRBN | MCF-7 | ~0.9-2 | >95 | Proprietary | [10][11][12] |
| ERE-PROTAC | ERα | VHL | MCF-7 | <5000 | N/A | DNA-based | [13] |
Table 2: Quantitative Data for BRD4-Targeting PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Linker Information | Reference |
| dBET1 | BRD4 | CRBN | HeLa | N/A | >90 | PEG-based | [14] |
| MZ1 | BRD4 | VHL | HeLa | ~9.8 | >95 | PEG-based, 12 atoms | [15][16] |
| AT1 | BRD4 | VHL | HeLa | 13 | >98 | N/A | [17] |
| BETd-260 | BRD4 | CRBN | RS4;11 | 0.03 | >90 | Proprietary | [18][19] |
Table 3: Impact of Linker Length on PROTAC Efficacy
| PROTAC Series | Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader | TBK1 | Alkyl/Ether | < 12 | No degradation | - | [20] |
| 21 | 3 | 96 | [20] | |||
| 29 | 292 | 76 | [20] | |||
| ERα Degrader | ERα | Alkyl | 9 | Active | N/A | [6] |
| 12 | More Potent | N/A | [6] | |||
| 16 | Most Potent | N/A | [6] |
Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key assays.
PROTAC Synthesis
The synthesis of PROTACs is typically achieved through standard organic chemistry techniques, with amide bond formation and "click chemistry" being common strategies for linking the three components.
General Protocol for Amide Bond Formation:
-
Activation: Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere. Add a peptide coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.
-
Coupling: To the activated carboxylic acid, add a solution of the amine-functionalized linker or the other PROTAC component.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the crude product by flash column chromatography.
Evaluation of Protein Degradation: Western Blotting
Western blotting is the gold standard for visualizing and quantifying the degradation of a target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Assessment of Cellular Viability
It is crucial to assess the functional consequences of target protein degradation on cell health and proliferation.
Protocol for MTT or CellTiter-Glo® Assay:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
Viability Reagent Addition: Add the MTT reagent and incubate for 2-4 hours, followed by solubilization of the formazan (B1609692) crystals. For CellTiter-Glo®, add the reagent and incubate for a short period to stabilize the luminescent signal.
-
Signal Detection: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).[]
Biophysical Characterization of Ternary Complex Formation
Understanding the kinetics and thermodynamics of ternary complex formation is essential for optimizing PROTAC design. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.
General Protocol for Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize one of the binding partners (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the ternary complex can be calculated by comparing the affinities of the binary and ternary interactions.[10]
General Protocol for Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare highly pure and concentration-matched solutions of the protein (in the cell) and the ligand (PROTAC, in the syringe) in the same buffer to minimize heats of dilution.[16]
-
Titration: Titrate the ligand into the protein solution in a series of small injections while measuring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16]
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. The ability to degrade previously intractable targets opens up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The continued exploration of novel E3 ligases, the development of more sophisticated linker technologies, and the application of advanced computational tools for rational design will undoubtedly fuel the next wave of innovation in this exciting field. This technical guide provides a solid foundation for researchers to understand and apply the core principles of PROTAC technology, empowering them to contribute to the development of this transformative therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Histone Deacetylase 6 (HDAC6)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in a multitude of cellular processes. Unlike other HDACs, it possesses two tandem catalytic domains and a C-terminal zinc finger domain that binds ubiquitin, linking protein acetylation to protein degradation pathways. Its substrates are predominantly non-histone proteins, including α-tubulin, Hsp90, and cortactin, making it a key regulator of microtubule dynamics, cell motility, the cellular stress response, and protein quality control. Due to its significant involvement in the pathophysiology of cancer and neurodegenerative diseases, HDAC6 has emerged as a high-value therapeutic target for selective inhibitor development. This guide provides a comprehensive overview of the molecular structure, catalytic mechanisms, and diverse biological functions of HDAC6, supplemented with quantitative data, experimental methodologies, and pathway visualizations.
Molecular Structure of HDAC6
HDAC6 is a large, multidomain protein composed of 1215 amino acids.[1] Its architecture is distinct among the 18 human HDACs, featuring a unique combination of functional domains that dictate its localization and diverse activities.[2][3]
Domain Organization
The linear structure of HDAC6 can be segmented into several key functional domains:
-
N-Terminal Region: This region contains a Nuclear Localization Signal (NLS) rich in arginine and lysine (B10760008) residues and a leucine-rich Nuclear Export Signal (NES) .[4][5] This pairing allows HDAC6 to shuttle between the nucleus and cytoplasm.[1]
-
Catalytic Domain 1 (CD1): The first of two homologous catalytic domains.[2] Structural and functional studies have revealed that CD1 has a narrow substrate specificity, showing a high preference for substrates with C-terminal acetyllysine residues.[6][7]
-
Inter-domain Linker: A flexible linker of approximately 39 amino acids separates the two catalytic domains. This region contains a dynein motor binding domain , enabling HDAC6 to associate with the microtubule motor protein complex, which is crucial for intracellular transport.[1]
-
Catalytic Domain 2 (CD2): The second catalytic domain, which is responsible for the majority of HDAC6's deacetylase activity against its key physiological substrates.[3][8] CD2 exhibits broad substrate specificity, efficiently deacetylating non-histone proteins like α-tubulin and Hsp90.[2][6]
-
Cytoplasmic Anchoring Domain (SE14-rich region): This domain consists of eight consecutive Ser-Glu-containing tetradecapeptide repeats.[8] It acts as a cytoplasmic retention signal, ensuring the stable localization of HDAC6 in the cytoplasm where most of its substrates reside.[1][5]
-
Zinc Finger Ubiquitin-Binding Domain (ZnF-UBP): Located at the C-terminus, this domain is also known as the BUZ (Binding to Ubiquitin Zinc finger) or PAZ (Polyubiquitin Associated Zinc finger) domain.[1][9] It specifically recognizes and binds to both mono- and poly-ubiquitinated proteins, providing a critical link between the protein acetylation and ubiquitin-proteasome systems.[10][11]
Crystal Structure and Catalytic Mechanism
Crystal structures of the catalytic domains of human and zebrafish (Danio rerio) HDAC6 have provided profound insights into its function and the basis for selective inhibition.[6][12][13]
-
Active Site: Like other classical HDACs, the active site of each catalytic domain contains a crucial Zn²⁺ ion. This ion is coordinated by specific histidine and aspartate residues and a water molecule.[2] The catalytic mechanism proceeds via the activation of this coordinated water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the acetyl-lysine substrate.[2][14] This reaction forms a transient, tetrahedral intermediate that subsequently collapses to release the deacetylated lysine and acetate.[2] Quantum calculations have confirmed that the nucleophilic attack by the catalytic water is the rate-limiting step for both domains.[14]
-
Domain Differences: While structurally similar, the active sites of CD1 and CD2 have key differences that dictate their substrate specificity. CD2 possesses a more open active site, accommodating a wider range of substrates.[2][6] In contrast, CD1's active site is more constrained, leading to its high specificity for C-terminal acetyllysines.[6][7]
-
ZnF-UBP Structure: The crystal structure of the ZnF-UBP domain in complex with ubiquitin reveals that it binds specifically to the unanchored C-terminal diglycine motif of ubiquitin.[15] This mode of binding is critical for its role in recognizing ubiquitinated cargo for transport to the aggresome.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FMI - Article | Structural insights into HDAC6 activity and inhibition [fmi.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcsb.org [rcsb.org]
- 16. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Synthesis and Chemical Structure of PROTAC HDAC6 Degrader 3 (Compound B4)
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of the selective PROTAC histone deacetylase 6 (HDAC6) degrader designated as HDAC6 degrader-3, also known as compound B4. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and targeted protein degradation.
Chemical Structure and Mechanism of Action
PROTAC HDAC6 degrader-3 (compound B4) is a heterobifunctional molecule designed to induce the selective degradation of HDAC6. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that selectively binds to the HDAC6 protein. By simultaneously engaging both the E3 ligase and the target protein, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of HDAC6 and its subsequent degradation by the proteasome.
Chemical Structure of PROTAC HDAC6 Degrader 3 (Compound B4):
(Image of the chemical structure of this compound would be inserted here if image generation were possible. For the purpose of this text-based output, a detailed chemical name is provided below.)
IUPAC Name: (2S,4R)-1-((S)-2-(tert-butyl)-15-(4-(N-(hydroxycarbamoyl)acrylamido)phenyl)-4-oxo-6,9,12-trioxa-3-azapentadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
CAS Number: 2785404-83-1
Below is a diagram illustrating the signaling pathway of HDAC6 degradation mediated by a PROTAC.
Caption: Mechanism of PROTAC-mediated degradation of HDAC6.
Synthesis of this compound (Compound B4)
PROTAC HDAC6 degrader-3 (compound B4) was synthesized using a solid-phase synthesis approach, which allows for the rapid preparation of a library of related compounds.[1][2][3][4][5] The general workflow for the synthesis is outlined below.
Caption: General workflow for the solid-phase synthesis of PROTAC B4.
Experimental Protocol:
The synthesis of PROTAC HDAC6 degrader-3 (B4) was performed on solid support, which involved the sequential coupling of the linker components, the E3 ligase ligand, and the HDAC6 inhibitor to a resin. A detailed, step-by-step protocol based on the published literature is as follows:
-
Resin Preparation: Wang resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Loading of the First Linker Building Block: The first Fmoc-protected amino acid of the linker is coupled to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Linker Elongation: Subsequent linker components (e.g., PEG moieties) are coupled to the free amine on the resin using appropriate coupling conditions. This step is repeated until the desired linker length is achieved.
-
Coupling of the E3 Ligase Ligand: The pomalidomide-based Cereblon ligand is coupled to the linker.
-
Coupling of the HDAC6 Inhibitor: The HDAC6 inhibitor warhead is coupled to the other end of the linker.
-
Cleavage and Deprotection: The synthesized PROTAC is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC B4.
Biological Activity and Quantitative Data
PROTAC HDAC6 degrader-3 (B4) has been shown to be a potent and selective degrader of HDAC6.[1][6] Its biological activity has been characterized by its ability to induce HDAC6 degradation and to inhibit its enzymatic activity.
HDAC6 Degradation
The degradation efficiency of compound B4 was assessed by measuring the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | DC50 (nM)[1][6] | Dmax (%)[1] | Cell Line |
| B4 | 19.4 | >80 | HL-60 |
HDAC Inhibitory Activity
The inhibitory activity of B4 against HDAC6 and other HDAC isoforms was determined to assess its selectivity.
| Compound | HDAC6 IC50 (nM)[6] | HDAC1 IC50 (µM)[6] |
| B4 | 4.54 | 0.647 |
The data indicates that while B4 is a potent degrader of HDAC6, it also exhibits inhibitory activity against HDAC6 at low nanomolar concentrations. The selectivity for HDAC6 over HDAC1 is significant, highlighting the targeted nature of this PROTAC.
Conclusion
PROTAC HDAC6 degrader-3 (compound B4) is a well-characterized, potent, and selective degrader of HDAC6. Its synthesis via a solid-phase approach allows for facile generation of analogs for structure-activity relationship studies. The detailed biological data underscores its potential as a valuable tool for studying the biological functions of HDAC6 and as a starting point for the development of novel therapeutics targeting HDAC6-related pathologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Collection - Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Characterization of Novel HDAC6 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates crucial cellular processes by deacetylating non-histone proteins.[1] Its substrates include α-tubulin, HSP90, and cortactin, implicating it in cell motility, protein quality control, and signal transduction.[1][2] Dysregulation of HDAC6 is linked to cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.[1][3]
Targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate target proteins rather than merely inhibiting them.[4] This approach can provide improved selectivity and a more profound and durable biological effect compared to traditional inhibitors.[5] This guide provides a comprehensive overview of the core in vitro assays and methodologies required to characterize novel HDAC6 degraders, ensuring a robust evaluation of their potency, selectivity, and mechanism of action.
Section 1: Biochemical Characterization
The initial step in characterizing a novel HDAC6 degrader is to assess its intrinsic binding affinity and inhibitory activity against the purified enzyme in a cell-free environment. This is crucial for understanding the molecule's direct interaction with HDAC6 and for determining its selectivity against other HDAC isoforms.
Data Presentation: Biochemical Potency and Selectivity
Quantitative data from biochemical assays are typically summarized to compare the potency of the degrader's warhead against HDAC6 and other relevant HDACs. This helps establish a baseline for its selectivity profile.
Table 1: Example Biochemical Potency (IC₅₀) of Novel HDAC6 Degraders
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Degrader A | 9.1[6] | >10,000 | >10,000 | 1,500 | 621[5] |
| Degrader B (NP8) | 18[6] | >5,000 | >5,000 | >5,000 | >5,000 |
| Nexturastat A | 5 | >10,000 | >10,000 | 8,620 | >10,000 |
| Vorinostat (SAHA) | 34[6] | 20 | 25 | 30 | 110 |
Data are representative examples compiled from literature to illustrate typical reporting formats.[5][6]
Experimental Protocol: Fluorometric HDAC6 Enzymatic Assay
This assay quantitatively measures the enzymatic activity of recombinant HDAC6 and the potency of compounds in inhibiting this activity.[7]
Principle: The assay is a two-step process. First, the HDAC6 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) coupled to a fluorophore.[1][7] Second, a developer solution is added that cleaves the deacetylated peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to HDAC6 activity.[7]
Materials:
-
Recombinant human HDAC6 enzyme (BPS Bioscience or similar)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[6]
-
Developer solution containing a trypsin-like protease
-
Test compounds (novel degraders) and reference inhibitors (e.g., Vorinostat, Tubastatin A)
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Enzyme Reaction:
-
To each well of a black 96-well plate, add 50 µL of diluted recombinant HDAC6 enzyme.
-
Add 5 µL of the diluted test compound, reference inhibitor, or DMSO vehicle.
-
Incubate for 15 minutes at 37°C to allow compound binding to the enzyme.
-
Initiate the reaction by adding 45 µL of the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Signal Detection: Incubate for an additional 15 minutes at 37°C. Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 2: Cellular Characterization
Following biochemical validation, the next critical phase is to confirm that the novel degrader can penetrate the cell membrane, engage with HDAC6, and induce its degradation. Cellular assays also serve to confirm the downstream consequences of HDAC6 removal, such as changes in the acetylation of its key substrates.
Visualization: General Experimental Workflow
The characterization of an HDAC6 degrader follows a logical, multi-step workflow from initial screening to mechanistic validation.
Caption: A typical experimental workflow for the in vitro characterization of HDAC6 degraders.
Data Presentation: Cellular Degradation Potency
The primary metrics for a degrader are its half-maximal degradation concentration (DC₅₀) and its maximum level of degradation (Dₘₐₓ). These are typically determined in one or more relevant cell lines.
Table 2: Example Cellular Degradation Potency of Novel HDAC6 Degraders (24h Treatment)
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader C (NP8) | MM.1S | 8.1[8] | >95[8] |
| Degrader C (NP8) | HeLa | ~100[8] | ~80[8] |
| Degrader D (12d) | MM.1S | 1.8[9] | >95[9] |
| Degrader E (3j) | MM.1S | 7.1[10] | 90[10] |
| Degrader F (TO-1187) | MM.1S | 5.81 (6h)[11] | 94 (6h)[11] |
Data are representative examples compiled from literature.[8][9][10][11] Degradation efficiency can be cell line-dependent.[6]
Experimental Protocol: Western Blotting for HDAC6 Degradation and Biomarker Modulation
Western blotting is the gold-standard method for quantifying the reduction in total protein levels and assessing the impact on downstream substrate acetylation.
Principle: Cells are treated with the degrader, lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of HDAC6, acetylated α-tubulin (a key HDAC6 substrate), total α-tubulin, and a loading control (e.g., GAPDH, β-actin).
Materials:
-
Relevant cancer cell lines (e.g., MM.1S, HeLa)
-
Cell culture medium and reagents
-
Test compound (HDAC6 degrader)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-Tubulin (Lys40), anti-α-Tubulin, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the HDAC6 degrader for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the HDAC6 band intensity to the loading control. Calculate the percentage of remaining HDAC6 relative to the vehicle-treated control to determine Dₘₐₓ and DC₅₀ values. Similarly, quantify the ratio of acetylated-α-Tubulin to total α-Tubulin to assess functional activity.[11]
Experimental Protocol: NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays allow for the quantitative measurement of compound binding to a target protein within living cells, providing a more physiologically relevant assessment of target engagement.[6][12]
Principle: HDAC6 is endogenously tagged with a small HiBiT peptide, and the cells stably express the complementary LgBiT protein.[6] In parallel, a fluorescent tracer that binds to the HDAC6 active site is added. When the tracer is bound, its fluorophore is close enough to the NanoLuc® luciferase (formed by HiBiT/LgBiT complementation) to accept energy transfer, generating a BRET signal. A test compound that also binds to HDAC6 will compete with the tracer, causing a loss of BRET signal.[6]
Materials:
-
HeLa or other cells engineered to express HDAC6-HiBiT and LgBiT (e.g., HeLaHDAC6–HiBiT)[6]
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer (e.g., a cell-permeable, fluorescently labeled HDAC6 inhibitor)
-
Nano-Glo® Substrate and Lysis Buffer
-
Test compounds
-
White 96-well assay plates
Methodology:
-
Cell Preparation: Suspend the engineered cells in Opti-MEM and dispense them into the wells of a white 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the Nano-Glo® Substrate. Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert raw ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of compound concentration and fit the curve to determine the IC₅₀ value for target engagement.
Section 3: Mechanism of Action & Selectivity
A key step is to confirm that the observed protein loss is due to the intended PROTAC mechanism and to assess the degrader's selectivity across the entire proteome.
Visualization: PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which an HDAC6 degrader induces the ubiquitination and subsequent proteasomal degradation of the HDAC6 protein.
Caption: The PROTAC-mediated ternary complex formation and ubiquitin-proteasome degradation pathway.
Experimental Protocol: Proteasome Inhibition Assay
This experiment confirms that the degradation of HDAC6 is dependent on the proteasome, a hallmark of the PROTAC mechanism.
Principle: Cells are co-treated with the HDAC6 degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degrader works via the proteasome, its activity will be blocked, and HDAC6 levels will be "rescued" compared to cells treated with the degrader alone.[11]
Methodology:
-
Cell Seeding: Seed cells (e.g., MM.1S) in 6-well plates.
-
Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours.
-
Treatment: Add the HDAC6 degrader at a concentration known to cause significant degradation (e.g., at its DC₉₀) to both pre-treated and non-pre-treated cells. Include controls for vehicle (DMSO) and proteasome inhibitor alone.
-
Incubation: Incubate for the time required to see degradation (e.g., 6 hours).
-
Analysis: Harvest the cells and perform Western blotting for HDAC6 and a loading control as described in the protocol above.
-
Interpretation: A rescue of HDAC6 levels in the co-treated sample compared to the degrader-only sample confirms proteasome-dependent degradation.[11]
Experimental Protocol: Global Proteomics for Selectivity Profiling
Mass spectrometry-based global proteomics provides an unbiased, system-wide view of a degrader's selectivity.[5]
Principle: Cells are treated with the degrader or vehicle. The proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins is quantified to identify which proteins, other than HDAC6, are significantly downregulated.[13][14]
Methodology:
-
Sample Preparation: Treat a cell line (e.g., MM.1S) in triplicate with the degrader at a fixed concentration (e.g., 1 µM) and with vehicle (DMSO) for 24 hours.
-
Lysis and Digestion: Lyse the cells, quantify the protein, and digest the proteome into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis:
-
Use software (e.g., MaxQuant) to identify and quantify peptides and proteins from the raw MS data.
-
Perform statistical analysis to identify proteins with significant abundance changes between the degrader-treated and vehicle-treated groups.
-
Visualize the results using a volcano plot, which plots the statistical significance (-log₁₀ p-value) against the magnitude of change (log₂ fold change).
-
-
Interpretation: In a volcano plot for a highly selective degrader, HDAC6 will be the most significantly downregulated protein. The absence of other significantly depleted proteins indicates high selectivity.[11] This method can also confirm that other HDAC isoforms are not degraded.[5]
Section 4: Key HDAC6 Signaling Pathways
Understanding the primary pathways regulated by HDAC6 provides context for the functional consequences of its degradation. Degrading HDAC6 is expected to mimic the effects of its inhibition, primarily leading to the hyperacetylation of its cytoplasmic substrates.
Visualization: Core HDAC6 Cytoplasmic Pathways
This diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins involved in microtubule dynamics and protein quality control.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6 deacetylation activity.[2]
Pathway Descriptions:
-
α-Tubulin Deacetylation: HDAC6 is the primary deacetylase of α-tubulin.[15][16][17] Deacetylation of tubulin affects microtubule stability and dynamics, which is critical for processes like cell migration and axonal transport.[2][18] Degradation of HDAC6 leads to tubulin hyperacetylation, a key pharmacodynamic biomarker.[11][19]
-
HSP90 Deacetylation: HDAC6 regulates the chaperone activity of Heat Shock Protein 90 (HSP90).[2] Inhibition or degradation of HDAC6 leads to HSP90 hyperacetylation, which can impair its function and lead to the degradation of HSP90 client proteins, many of which are oncoproteins.[20]
-
Aggresome Formation: HDAC6 plays a crucial role in the cellular response to protein misfolding by facilitating the transport of misfolded protein aggregates to the aggresome for clearance.[10] This function is tied to its deacetylase activity and its ubiquitin-binding domain.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone deacetylase 6 (HDAC6) is an independent deacetylase for alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
The Dawn of a New Era in Oncology: The Therapeutic Potential of HDAC6 Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its multifaceted roles in cancer progression, including cell motility, protein quality control, and signaling pathway modulation. Unlike traditional small molecule inhibitors that merely block enzymatic activity, a new class of molecules known as HDAC6 degraders offers a distinct and potentially more potent therapeutic strategy. By inducing the selective degradation of the entire HDAC6 protein, these agents abrogate both its catalytic and non-catalytic scaffolding functions. This technical guide provides a comprehensive overview of the therapeutic potential of HDAC6 degraders in cancer, detailing their mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for their evaluation.
Introduction: The Role of HDAC6 in Cancer
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes implicated in tumorigenesis and metastasis.[1][2] Its substrates are predominantly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[3][4]
The overexpression of HDAC6 has been observed in a variety of cancers, including breast, ovarian, and prostate cancer, as well as multiple myeloma.[5][6] High HDAC6 levels are often associated with poor prognosis and resistance to therapy.[5] Its involvement in key cancer-related processes includes:
-
Cell Motility and Metastasis: By deacetylating α-tubulin and cortactin, HDAC6 regulates microtubule dynamics and actin cytoskeleton remodeling, which are crucial for cell migration and invasion.[2][4]
-
Protein Quality Control: HDAC6 is a key player in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins.[7] This function is particularly important in cancer cells, which often exhibit high levels of proteotoxic stress.
-
Signaling Pathways: HDAC6 influences several pro-survival signaling pathways in cancer, including the MAPK/ERK and PI3K/AKT pathways.[5][6]
-
Immune Modulation: HDAC6 has been implicated in the regulation of the tumor microenvironment and immune responses, making it a target for enhancing cancer immunotherapy.[3]
Mechanism of Action: HDAC6 Degraders
HDAC6 degraders, primarily developed using the Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules. They consist of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[8]
The mechanism of action involves the formation of a ternary complex between the HDAC6 protein, the degrader molecule, and the E3 ligase. This proximity induces the ubiquitination of HDAC6, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential for improved potency, selectivity, and a more sustained duration of action.
Key Signaling Pathways and Experimental Workflows
The therapeutic effect of HDAC6 degraders is mediated through their impact on various signaling pathways critical for cancer cell survival and proliferation.
The evaluation of HDAC6 degraders follows a systematic workflow from initial screening to in vivo efficacy studies.
Quantitative Data on HDAC6 Degrader Efficacy
The preclinical efficacy of various HDAC6 degraders has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Degradation Potency of HDAC6 Degraders
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| TO-1187 | CRBN | MM.1S | 5.81 | 94 | 6 | [][10] |
| Compound 9 | CRBN | MM.1S | 5.01 | 94 | 6 | [1] |
| Compound 8 | CRBN | MM.1S | 5.81 | 94 | 6 | [1] |
| Compound 3 | CRBN | MM.1S | 21.8 | 93 | 6 | [1] |
| NP8 | CRBN | MM.1S | 3.8 | >90 | 24 | [6] |
| HDAC6 Degrader 1 | CRBN | HeLa | - | ~85 | 24 | [11] |
| B4 | CRBN | HeLa | - | ~60 | 24 | [11] |
| A6 | CRBN | MM.1S | - | >90 | 24 | [12] |
| Compound 12d | CRBN | MM.1S | 1.84 | 81.40 | - | [7] |
| Compound 9c | CRBN | MM.1S | 6.11 | 76.85 | - | [7] |
| PROTAC (unnamed) | CRBN | SMG5 | - | >90 (at 100 nM) | - | [13] |
Table 2: In Vitro Anti-proliferative Activity of HDAC6 Degraders
| Degrader | Cell Line | IC50/GI50 (µM) | Assay | Reference |
| Nexturastat A | MM.1S | Varies (dose-dependent) | Viability Assay | [14] |
| PROTAC (unnamed) | SMG5 | 1.9 | Viability Assay | [13] |
| PROTAC (unnamed) | SMG6 | 3.4 | Viability Assay | [13] |
Table 3: In Vivo Efficacy of HDAC6 Degraders
| Degrader/Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| TO-1187 | Multiple Myeloma | C57BL/6J Mice | 5 mg/kg, IV | ~60% HDAC6 degradation in liver | [15] |
| Nexturastat A | Multiple Myeloma | Xenograft Mice | Not specified | Significant | [14] |
| HDAC6 Knockdown | Prostate Cancer (C4-2) | Nude Mice | - | Significant reduction in tumor volume | [16] |
| HDAC6 Knockdown | Ovarian Cancer (SKOV3) | Immunocompromised Mice | - | Impaired tumor formation | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HDAC6 degraders.
Western Blot Analysis of HDAC6 Degradation
This protocol is essential for quantifying the extent of HDAC6 protein degradation following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC6, anti-α-tubulin, anti-acetyl-α-tubulin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the HDAC6 degrader for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH) overnight at 4°C. To assess functional activity, also probe for acetylated α-tubulin and total α-tubulin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize HDAC6 levels to the loading control.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.[1][18][19][20]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined optimal density.
-
Compound Treatment: Add the HDAC6 degrader at various concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Caspase-Glo® 3/7)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.[21]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells in a white-walled multiwell plate with the HDAC6 degrader and appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents gently and incubate at room temperature for 1-3 hours.
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an HDAC6 degrader in a mouse xenograft model.[22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
HDAC6 degrader formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse. Co-injection with Matrigel can improve tumor engraftment.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HDAC6 degrader and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, intravenous).
-
Data Collection: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target degradation, immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion and Future Directions
HDAC6 degraders represent a promising new class of anti-cancer therapeutics with a distinct mechanism of action that offers potential advantages over traditional HDAC inhibitors. The ability to completely abrogate both the enzymatic and scaffolding functions of HDAC6 provides a powerful tool to combat cancer cell proliferation, survival, and metastasis. The preclinical data summarized in this guide highlight the potent and selective activity of these molecules.
Future research will focus on optimizing the drug-like properties of HDAC6 degraders, including their pharmacokinetic and pharmacodynamic profiles, to facilitate their translation into the clinic.[12][25] Further investigation into their effects on the tumor microenvironment and in combination with other anti-cancer agents, particularly immunotherapies, will be crucial in realizing their full therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued development and evaluation of this exciting new class of targeted cancer therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.sg [promega.sg]
- 15. pubs.acs.org [pubs.acs.org]
- 16. moleculardevices.com [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mitacs.ca [mitacs.ca]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of PROTAC HDAC6 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of PROTAC HDAC6 degrader 3, a molecule designed to induce the selective degradation of Histone Deacetylase 6 (HDAC6). The following protocols and data are intended to facilitate the assessment of its potency, mechanism of action, and cellular effects.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to bring HDAC6 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome. This approach offers a powerful alternative to traditional enzymatic inhibition, as it leads to the removal of the entire protein, potentially resulting in a more profound and sustained biological response. The deregulation of HDAC6 is associated with various diseases, including cancer and neurodegenerative disorders, making it a key therapeutic target.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and related compounds, providing a basis for experimental design and data comparison.
| Compound | Metric | Value | Cell Line / Condition | Reference(s) |
| This compound | DC₅₀ | 21.8 nM | MM.1S cells | [1] |
| This compound | Dₘₐₓ | 93% at 500 nM | MM.1S cells | [1] |
| PROTAC 8 | DC₅₀ | 5.81 nM | MM.1S cells | [1] |
| PROTAC 8 | Dₘₐₓ | 94% at 100 nM | MM.1S cells | [1] |
| PROTAC 9 | DC₅₀ | 5.01 nM | MM.1S cells | [1] |
| PROTAC 9 | Dₘₐₓ | 94% at 500 nM | MM.1S cells | [1] |
| NP8 | DC₅₀ | 3.8 nmol/L | MM.1S cells | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of a PROTAC HDAC6 degrader and the general workflow for its in vitro characterization.
Caption: Mechanism of HDAC6 degradation mediated by a PROTAC.
Caption: General experimental workflow for in vitro PROTAC evaluation.
Caption: Logical workflow for validating the mechanism of a PROTAC hit.
Experimental Protocols
Western Blot for HDAC6 Degradation
This protocol is designed to quantify the reduction in cellular HDAC6 protein levels following treatment with this compound.
Materials:
-
Cell line (e.g., MM.1S, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132, Bortezomib) as a control[3]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 25 µM) for a specified time (e.g., 6, 12, or 24 hours).[1][3]
-
Include a vehicle control (DMSO) and a positive control where cells are pre-treated with a proteasome inhibitor for 1 hour before adding the PROTAC.[3]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC6, anti-acetylated-α-tubulin, and anti-GAPDH) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HDAC6 band intensity to the loading control (e.g., GAPDH).
-
Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).[1]
-
Fluorometric HDAC6 Enzymatic Activity Assay
This assay measures the enzymatic activity of HDAC6 in cell lysates to assess the functional consequence of HDAC6 degradation or inhibition.
Materials:
-
Fluorometric HDAC6 Activity Assay Kit (e.g., from Abcam or BPS Bioscience)[1]
-
Cell lysates prepared as described in the Western Blot protocol
-
White 96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 380/490 nm)[4]
-
HDAC6 inhibitor (e.g., Trichostatin A or Tubacin) as a control[1]
Procedure:
-
Reagent Preparation:
-
Prepare all kit reagents (assay buffer, substrate, developer, standards) according to the manufacturer's protocol.[4] Warm assay buffer to room temperature before use.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided AFC (7-Amino-4-trifluoromethylcoumarin) standard to allow for the quantification of HDAC activity.[4]
-
-
Assay Reaction:
-
Add 1-10 µl of cell lysate or purified enzyme to wells of a white 96-well plate.
-
Include a positive control (recombinant human HDAC6) and an inhibitor control (lysate + HDAC6 inhibitor).[5]
-
Adjust the volume of all sample and control wells to 50 µl with HDAC6 Assay Buffer.
-
Prepare a Substrate Mix containing the HDAC6 substrate and add 50 µl to each well (except for background and standard wells).[5]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Use the AFC standard curve to calculate the amount of product generated.
-
Calculate the HDAC6 activity and express it as a percentage of the vehicle-treated control.
-
Plot the HDAC6 activity against the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
-
Cell Viability Assay (MTS Assay)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound
-
DMSO (vehicle control)
-
Microplate spectrophotometer (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µl per well.[8]
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the PROTAC to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[8]
-
-
MTS Assay:
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all sample readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ value.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abcam.com [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing PROTAC HDAC6 Degrader 3 in Preclinical Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in Alzheimer's disease (AD) due to its role in key pathological processes, including tau hyperacetylation and aggregation, impaired protein clearance, and microtubule instability.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of PROTAC HDAC6 degrader 3 in animal models of Alzheimer's disease. While in vivo data for this specific degrader in AD models is not yet publicly available, this guide draws upon established protocols for similar in vivo-tested PROTAC HDAC6 degraders and incorporates the known in vitro characteristics of this compound.
This compound: In Vitro Activity
This compound has demonstrated potent and selective degradation of HDAC6 in cellular assays. The key quantitative metrics for its in vitro activity are summarized below. It is important to note that these studies were not conducted in neuronal cell lines specific to Alzheimer's disease.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration) | 19.4 nM | Not Specified | [5] |
| DC₅₀ (Degradation Concentration) | 21.8 nM | MM.1S (Multiple Myeloma) | [6] |
| Dₘₐₓ (Maximum Degradation) | 93% (at 500 nM) | MM.1S (Multiple Myeloma) | [6] |
| IC₅₀ (HDAC6 Inhibition) | 4.54 nM | Not Specified | [5] |
| IC₅₀ (HDAC1 Inhibition) | 0.647 µM | Not Specified | [5] |
Mechanism of Action: PROTAC-mediated HDAC6 Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate HDAC6 protein.
Caption: Mechanism of PROTAC-mediated HDAC6 degradation.
Experimental Protocols
The following protocols are adapted from studies involving in vivo administration of PROTACs and common methodologies in Alzheimer's disease mouse models.
Animal Models
Commonly used transgenic mouse models of Alzheimer's disease that would be suitable for these studies include:
-
5XFAD: These mice express five human familial Alzheimer's disease mutations and develop amyloid plaques and gliosis starting at 2 months of age.
-
APP/PS1: This double transgenic model exhibits significant amyloid plaque deposition in the hippocampus and cortex by 6-7 months.
-
3xTg-AD: These mice develop both amyloid plaques and tau pathology.
Formulation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for the appropriate administration route
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, dilute the stock solution with the remaining vehicle components to the final desired concentration.
-
Administer the formulation to the animals via the chosen route. Common routes for PROTACs include intravenous (IV) or intraperitoneal (IP) injection.[2][7]
-
A typical dosing regimen could be once daily or every other day, with the specific dose and frequency determined by preliminary pharmacokinetic and pharmacodynamic studies.
Behavioral Assays for Cognitive Assessment
Behavioral testing should be performed after a sufficient treatment period to assess any therapeutic effects on cognitive function.
a) Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase (e.g., 5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Record the time (latency) and path length to reach the platform.
-
Probe Trial (e.g., Day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
b) Y-Maze: To evaluate short-term spatial working memory.
-
The mouse is placed in the center of a Y-shaped maze and allowed to explore the three arms freely for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. The percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated.
Biochemical Analysis of Brain Tissue
Following the completion of behavioral assays, brain tissue should be harvested for biochemical analysis to confirm target engagement and downstream effects.
a) Western Blot for HDAC6 Degradation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine the extent of HDAC6 degradation compared to vehicle-treated controls.
b) Analysis of α-tubulin Acetylation:
-
Follow the Western blot protocol as described above.
-
Probe membranes with a primary antibody specific for acetylated α-tubulin.
-
Normalize the acetylated α-tubulin signal to total α-tubulin or a loading control. An increase in α-tubulin acetylation is an expected downstream marker of HDAC6 degradation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a PROTAC HDAC6 degrader in an Alzheimer's disease mouse model.
Caption: Experimental workflow for in vivo PROTAC studies.
Signaling Pathways
HDAC6 plays a crucial role in several signaling pathways relevant to Alzheimer's disease. Its degradation is expected to impact these pathways positively.
Caption: Key signaling pathways involving HDAC6 in AD.
Conclusion
The use of this compound represents a promising therapeutic strategy for Alzheimer's disease. While specific in vivo data in AD models are pending, the protocols and information provided here offer a robust framework for its preclinical evaluation. Careful consideration of animal models, dosing regimens, and a combination of behavioral and biochemical endpoints will be crucial for determining the therapeutic potential of this novel compound.
References
- 1. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 2. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring HDAC6 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the degradation of Histone Deacetylase 6 (HDAC6) using Western blotting. This technique is crucial for evaluating the efficacy of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are of significant interest in drug development.
Introduction
HDAC6 is a class IIb histone deacetylase that plays a critical role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its involvement in diseases such as cancer and neurodegenerative disorders has made it a prominent therapeutic target. Unlike traditional inhibitors that only block enzymatic activity, targeted degradation removes the entire protein, offering potential advantages in efficacy and duration of action. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular HDAC6 levels, thereby assessing the potency of potential degrader molecules.
Signaling Pathways for HDAC6 Degradation
HDAC6 degradation is primarily mediated by two major cellular pathways: the Ubiquitin-Proteasome System (UPS) and autophagy.
-
Ubiquitin-Proteasome System (UPS): This is the principal mechanism for the degradation of most intracellular proteins. Targeted degraders, such as PROTACs, function by linking HDAC6 to an E3 ubiquitin ligase.[1][2] This proximity facilitates the tagging of HDAC6 with a polyubiquitin (B1169507) chain, marking it for recognition and degradation by the 26S proteasome.[1][3] To confirm this mechanism, experiments can be performed with proteasome inhibitors (e.g., MG132), which should rescue the degradation of HDAC6.[3]
-
Autophagy: This pathway involves the sequestration of cellular components, including protein aggregates, into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. HDAC6 is involved in the clearance of misfolded protein aggregates by facilitating their transport to aggresomes, which are then cleared by autophagy.[4][5]
Below are diagrams illustrating these pathways.
Caption: PROTAC-mediated HDAC6 degradation via the Ubiquitin-Proteasome System.
Caption: Role of HDAC6 in the autophagic clearance of protein aggregates.
Quantitative Data Presentation
The efficacy of an HDAC6 degrader is typically quantified by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration and time point.
Below are tables summarizing representative quantitative data for HDAC6 degraders from published studies.
| Degrader | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| TO-1187 | MM.1S | 6 | 5.81 | 94 | [3] |
| PROTAC 3 | MM.1S | 6 | 21.8 | 93 | [3] |
| PROTAC 8 | MM.1S | 6 | 5.81 | 94 | [3] |
| PROTAC 9 | MM.1S | 6 | 5.01 | 94 | [3] |
| NP8 | MM.1S | 24 | 3.8 | >90 | [1] |
| Degrader | Cell Line | Concentration (µM) | Treatment Time (hours) | % HDAC6 Degradation | Reference |
| A6 | MV4-11 | 1 | 24 | ~95 | [6] |
| B4 | MV4-11 | 1 | 24 | ~85 | [6] |
Experimental Protocol: Western Blot for HDAC6 Degradation
This protocol outlines the necessary steps to measure HDAC6 degradation in cultured cells following treatment with a degrader compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of HDAC6 degradation.
Materials
-
Cell Culture:
-
Appropriate cell line (e.g., MM.1S, HeLa, Ramos)
-
Complete cell culture medium
-
HDAC6 degrader compound and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
-
Lysis and Sample Preparation:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2x or 4x)
-
-
Electrophoresis and Transfer:
-
SDS-PAGE gels (appropriate percentage for HDAC6, ~130 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Methanol
-
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against HDAC6 (see table below)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Recommended Primary Antibodies for HDAC6
| Antibody | Host | Applications | Supplier | Catalog # |
| HDAC6 (D-11) | Mouse | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology | sc-28386 |
| HDAC6 (D2E5) | Rabbit | WB, IP, IHC, IF, F | Cell Signaling Technology | #7558 |
| HDAC6 Polyclonal | Rabbit | WB, IHC(P) | Proteintech | 16167-1-AP |
Procedure
1. Cell Culture and Treatment
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of the HDAC6 degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis
-
After treatment, place culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.[8]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.[8]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[7]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.
4. Sample Preparation
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
5. SDS-PAGE
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol.
7. Blocking
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation
-
Dilute the primary anti-HDAC6 antibody and the primary loading control antibody in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
9. Secondary Antibody Incubation
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
10. Detection and Analysis
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10][11]
-
Normalize the intensity of the HDAC6 band to the corresponding loading control band for each lane.[12]
-
Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 5. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yorku.ca [yorku.ca]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. Guide to western blot quantification | Abcam [abcam.com]
Application Notes: Immunofluorescence Staining for HDAC6 Localization After Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in a variety of cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90. The subcellular localization of HDAC6 is tightly regulated and is critical to its function. While predominantly found in the cytoplasm, HDAC6 can shuttle into the nucleus in response to various cellular stimuli.[1] This dynamic localization between the cytoplasm and nucleus is a key regulatory mechanism.
The function of HDAC6 is intrinsically linked to its location. In the cytoplasm, it regulates microtubule dynamics through tubulin deacetylation. In contrast, nuclear HDAC6 can interact with transcription factors and influence gene expression.[2] The nuclear-cytoplasmic shuttling of HDAC6 is controlled by a dominant nuclear export signal (NES) and a weaker nuclear localization signal (NLS).[3] Post-translational modifications, such as acetylation and phosphorylation, play a significant role in regulating this process. For instance, acetylation of the NLS region can impede its interaction with importin-α, thereby retaining HDAC6 in the cytoplasm.[2][4]
Given the therapeutic interest in HDAC6, particularly in oncology and neurodegenerative diseases, understanding how small molecule inhibitors affect its subcellular distribution is paramount. Immunofluorescence microscopy is a powerful technique to visualize and quantify these treatment-induced changes in HDAC6 localization. This application note provides a detailed protocol for immunofluorescence staining of HDAC6 and methods for quantifying its localization following treatment with inhibitors.
Data Presentation: Quantitative Analysis of HDAC6 Localization
The following table summarizes quantitative data on the effects of various treatments on HDAC6 localization, as determined by immunofluorescence and biochemical fractionation.
| Treatment/Condition | Cell Line | Change in HDAC6 Localization | Quantitative Data | Reference |
| Tubastatin A | MCF-7 | Increased association with microtubules | 47.4% ± 14.2% increase in HDAC6 in polymeric tubulin fraction | [1] |
| Trichostatin A (TSA) | MCF-7 | Increased association with microtubules | 49.2% ± 13.8% increase in HDAC6 in polymeric tubulin fraction | [1] |
| Arsenite Stress | HaCaT | Perinuclear localization | 55-70% of cells showed perinuclear localization | [5] |
| Mimicked Acetylation (Lys to Gln mutation in NLS) | K562 | Retention in the cytoplasm | Significantly reduced nuclear HDAC6 detected by Western blot of nuclear extracts | [2] |
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining of HDAC6
This protocol provides a step-by-step guide for the immunofluorescent staining of HDAC6 in cultured cells to analyze its subcellular localization after treatment with specific inhibitors.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
HDAC6 inhibitor of interest (e.g., Tubastatin A) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Rabbit anti-HDAC6 polyclonal antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG (diluted in Blocking Buffer)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Fluorescence Microscope (Confocal recommended for quantitative analysis)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of the HDAC6 inhibitor or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with warm PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HDAC6 antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope. For quantitative analysis, a confocal microscope is recommended to obtain optical sections and reduce out-of-focus light.
-
Capture images of the HDAC6 staining (e.g., green channel) and the DAPI staining (blue channel).
-
Quantify the nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ/Fiji, CellProfiler). This can be done by using the DAPI signal to define the nuclear region of interest (ROI) and then defining the cytoplasmic ROI as a perinuclear region. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Signaling Pathways and Workflows
HDAC6 Nucleocytoplasmic Shuttling Pathway
Caption: Regulation of HDAC6 nucleocytoplasmic shuttling.
Experimental Workflow for Immunofluorescence Analysis
Caption: Immunofluorescence staining and analysis workflow.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Histone Deacetylase 6 (HDAC6) Nuclear Import and Tubulin Deacetylase Activity through Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of histone deacetylase 6 (HDAC6) nuclear import and tubulin deacetylase activity through acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: Quantifying HDAC6 mRNA Levels Post-Targeted Degradation Using Quantitative PCR (qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that regulates various cellular processes, including cell motility, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin.[1][2] Its role in multiple pathological conditions has made it a significant target for drug development. Targeted Protein Degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system.[3][4]
When developing a protein degrader, it is crucial to assess not only the degradation of the target protein but also the downstream effects on its corresponding mRNA. A potential cellular response to protein depletion is the compensatory upregulation of gene transcription, which could impact the long-term efficacy of a degrader compound. This document provides a detailed protocol for using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to accurately measure changes in HDAC6 mRNA levels following treatment with a targeted degradation agent.
Principle of the Method
RT-qPCR is a highly sensitive technique used to detect and quantify mRNA levels.[5] The workflow involves two main steps:
-
Reverse Transcription (RT): Cellular RNA is isolated and converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for a PCR reaction. A fluorescent reporter is used to monitor the amplification of the target DNA in real-time. The cycle at which the fluorescence signal crosses a detection threshold (quantification cycle or Cq value) is inversely proportional to the amount of initial target mRNA.
By comparing the Cq values of HDAC6 in treated versus untreated samples, and normalizing to a stable housekeeping gene, the relative change in HDAC6 mRNA expression can be precisely calculated.
Visualizing the Experimental and Biological Processes
To provide a clear overview, the following diagrams illustrate the targeted protein degradation pathway and the subsequent qPCR workflow for mRNA analysis.
Caption: Targeted degradation of HDAC6 protein by a PROTAC-like molecule.
Caption: Step-by-step workflow for quantifying HDAC6 mRNA levels.
Detailed Experimental Protocol
This protocol outlines the steps from cell treatment to data analysis for measuring HDAC6 mRNA levels.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human multiple myeloma MM.1S cells) at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Treatment: Treat cells with the HDAC6 degrader compound at various concentrations and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
Cell Harvest: After the incubation period, harvest the cells. For suspension cells, pellet by centrifugation. For adherent cells, wash with PBS and lyse directly in the plate.
Part 2: RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the cell pellets or lysates using a commercial kit (e.g., TRIzol™ Reagent or a column-based kit) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).[6] High-quality, intact RNA is crucial for reliable qPCR results.[7][8] Samples with an RNA Integrity Number (RIN) above 8.0 are recommended.[6]
Part 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit. Prepare a master mix containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubation: Perform the reverse transcription reaction using the thermal cycler conditions recommended by the kit manufacturer (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Storage: Store the resulting cDNA at -20°C until use in the qPCR step.
Part 4: Quantitative PCR (qPCR)
-
Primer Selection:
-
HDAC6: Use validated, intron-spanning primers for human HDAC6 to avoid amplification of any residual genomic DNA.[9] An example of a validated primer set is:
-
Housekeeping Genes (HKGs): The stability of housekeeping genes can be affected by drug treatments.[11][12] It is essential to test a panel of common HKGs (e.g., GAPDH, ACTB, RPL13A, B2M) and select the one(s) with the most stable expression across all experimental conditions.[13][14] For this example, we will use GAPDH.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix in a 96- or 384-well plate. Each reaction should be run in triplicate.
-
A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 10 ng)
-
6 µL of Nuclease-Free Water
-
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA amplification.
-
-
Thermal Cycling Program:
-
Perform the qPCR on a real-time PCR detection system with a program such as:
-
Data Presentation and Analysis
The relative quantification of HDAC6 mRNA expression can be determined using the delta-delta Ct (ΔΔCt) method.[15]
-
Normalization (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct value of the housekeeping gene (HKG) from the average Ct value of the target gene (HDAC6). ΔCt = Ct(HDAC6) - Ct(HKG)
-
Calibration (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of each treated sample. ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
Fold Change Calculation: The fold change in mRNA expression relative to the control is calculated as: Fold Change = 2^(-ΔΔCt)
Sample Data Table
The following table provides an example of how to structure and present the quantitative data from the qPCR experiment.
| Treatment Group | Time (h) | Avg. Ct (HDAC6) | Avg. Ct (GAPDH) | ΔCt (Ct_HDAC6 - Ct_GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle (DMSO) | 24 | 22.50 | 19.20 | 3.30 | 0.00 | 1.00 |
| Degrader (10 nM) | 24 | 22.55 | 19.23 | 3.32 | 0.02 | 0.99 |
| Degrader (100 nM) | 24 | 22.48 | 19.18 | 3.30 | 0.00 | 1.00 |
| Degrader (1000 nM) | 24 | 23.51 | 19.21 | 4.30 | 1.00 | 0.50 |
| Positive Control* | 24 | 24.50 | 19.20 | 5.30 | 2.00 | 0.25 |
*Positive Control: A compound known to downregulate HDAC6 transcription.
This application note provides a comprehensive protocol for the reliable quantification of HDAC6 mRNA levels following targeted protein degradation. By carefully performing RNA quality control, selecting appropriate primers and housekeeping genes, and using the ΔΔCt method for analysis, researchers can accurately determine if the degradation of HDAC6 protein leads to a compensatory transcriptional response. This information is vital for the preclinical evaluation and optimization of novel HDAC6-targeting degrader molecules.
References
- 1. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6) | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 8. gene-quantification.de [gene-quantification.de]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Effects of Histone Deacetylase Inhibitor (HDACi); Trichostatin-A (TSA) on the expression of housekeeping genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of housekeeping genes varies depending on mevalonate pathway inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Suitable Housekeeping Genes for the Normalization of mRNA Expression for Studying Tumor Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Ciliogenesis of Human Bronchial Epithelial Cells by Simulated Microgravity [mdpi.com]
Mass Spectrometry Methods for Identifying PROTAC Off-Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the ubiquitin-proteasome system.[1] However, a critical aspect of PROTAC development is the comprehensive characterization of their selectivity, including the identification of unintended "off-target" proteins that are also degraded.[2] Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window.[2] Mass spectrometry (MS)-based proteomics has become an indispensable tool for the unbiased, proteome-wide identification and quantification of PROTAC off-targets.[3][4]
This document provides detailed application notes and protocols for key mass spectrometry methods used to identify PROTAC off-targets, including global proteomics, affinity purification-mass spectrometry (AP-MS), and thermal proteome profiling (TPP). It also presents quantitative data from published studies in structured tables for easy comparison and includes diagrams of experimental workflows and a relevant signaling pathway generated using Graphviz.
Key Mass Spectrometry-Based Methods for Off-Target Identification
Several powerful MS-based techniques can be employed to assess the selectivity of PROTACs. The choice of method often depends on the specific research question, with global proteomics being the gold standard for unbiased off-target identification.[5]
-
Global Proteomics (Shotgun Proteomics): This approach provides a comprehensive and unbiased view of the entire proteome, allowing for the quantification of thousands of proteins simultaneously.[6] By comparing the proteomes of cells treated with a PROTAC to those treated with a vehicle control or an inactive epimer, researchers can identify proteins that are significantly downregulated, representing potential on- and off-targets.[7] Quantitative strategies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric labeling (e.g., Tandem Mass Tags, TMT) are commonly used to achieve accurate relative quantification.[3][8]
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique is used to identify proteins that interact with a "bait" protein, which in the context of PROTACs can be the PROTAC molecule itself (with an affinity tag) or the target protein.[9] By identifying the proteins that are pulled down with the bait in the presence of the PROTAC, researchers can gain insights into the formation of ternary complexes and identify potential off-target binders that might be susceptible to degradation.[10]
-
Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of proteins upon ligand binding.[11] The binding of a PROTAC to a protein can either stabilize or destabilize it, leading to a shift in its melting temperature. By comparing the thermal profiles of the proteome in the presence and absence of a PROTAC, it is possible to identify direct and indirect targets, including off-targets.[11]
Quantitative Data Summary
The following tables summarize quantitative proteomics data from studies investigating the off-target effects of different PROTACs. These tables are intended to provide a comparative overview of the selectivity of various degraders.
Table 1: Off-Target Profile of the BET Degrader MZ1
The BET degrader MZ1 targets the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.[11] The following data is from a quantitative proteomics study in HeLa cells treated with 1 µM MZ1 for 24 hours.[11]
| Protein | Gene Name | Log2 Fold Change (MZ1 vs. DMSO) | p-value | On-Target/Off-Target |
| BRD4 | BRD4 | -2.5 | < 0.001 | On-Target |
| BRD3 | BRD3 | -2.1 | < 0.001 | On-Target |
| BRD2 | BRD2 | -1.8 | < 0.001 | On-Target |
| ZNF687 | ZNF687 | -0.9 | < 0.05 | Potential Off-Target |
| TRIM24 | TRIM24 | -0.7 | < 0.05 | Potential Off-Target |
Table 2: Off-Target Profile of the BET Degrader dBET1
dBET1 is another BET degrader that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of BET proteins.[2] The following data is from a study in MV4;11 cells treated with 250 nM dBET1.[2]
| Protein | Gene Name | Log2 Fold Change (dBET1 vs. DMSO) | p-value | On-Target/Off-Target |
| BRD4 | BRD4 | > 5-fold decrease | < 0.001 | On-Target |
| BRD3 | BRD3 | > 5-fold decrease | < 0.001 | On-Target |
| BRD2 | BRD2 | > 5-fold decrease | < 0.001 | On-Target |
| MYC | MYC | Modest decrease | > 0.05 | Downstream Effect |
| PIM1 | PIM1 | Modest decrease | > 0.05 | Downstream Effect |
Note: The tables above present a selection of significantly affected proteins for illustrative purposes. A full proteomics study typically identifies and quantifies thousands of proteins.
Experimental Protocols
This section provides detailed methodologies for the key mass spectrometry experiments used in PROTAC off-target identification.
Protocol 1: TMT-Based Quantitative Global Proteomics
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using TMT-based quantitative mass spectrometry.
1. Cell Culture and Treatment: a. Culture a suitable human cell line (e.g., HeLa, HEK293) to ~70-80% confluency. b. Treat cells with the PROTAC at a predetermined optimal concentration. c. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[7] d. Harvest cells after the desired treatment time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Digestion: a. Wash harvested cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB) containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay. d. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA). e. Digest proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.
3. TMT Labeling: a. Resuspend digested peptides in a suitable buffer (e.g., 100 mM TEAB). b. Label peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol. c. Quench the labeling reaction with hydroxylamine. d. Combine the labeled peptide samples in equal amounts.
4. Peptide Fractionation and LC-MS/MS Analysis: a. Desalt the combined peptide sample using a C18 solid-phase extraction (SPE) cartridge. b. Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage. c. Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). d. Acquire data in a data-dependent acquisition (DDA) mode with HCD fragmentation to generate reporter ions for quantification.
5. Data Analysis: a. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the data against a human protein database to identify peptides and proteins. c. Quantify the relative abundance of proteins based on the reporter ion intensities. d. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a general workflow for identifying protein interactors of a PROTAC or its target.
1. Bait Preparation: a. For a PROTAC-centric approach, synthesize the PROTAC with a suitable affinity tag (e.g., biotin) and a linker. b. For a target-centric approach, express the target protein with an affinity tag (e.g., FLAG, HA) in a suitable cell line.
2. Cell Lysis and Affinity Purification: a. Treat cells with the PROTAC or vehicle control. b. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions. c. Incubate the cell lysate with affinity beads (e.g., streptavidin beads for biotinylated PROTAC, anti-FLAG beads for FLAG-tagged protein). d. Wash the beads extensively to remove non-specific binders. e. Elute the bait and its interacting proteins from the beads.
3. Sample Preparation for Mass Spectrometry: a. Perform in-solution or on-bead digestion of the eluted proteins into peptides using trypsin. b. Desalt the resulting peptides using a C18 StageTip.
4. LC-MS/MS Analysis and Data Analysis: a. Analyze the peptide sample by nanoLC-MS/MS. b. Identify and quantify the co-purified proteins using a label-free quantification (LFQ) approach. c. Use statistical analysis to identify proteins significantly enriched in the PROTAC-treated sample compared to the control.
Protocol 3: Thermal Proteome Profiling (TPP)
This protocol outlines the steps for performing a TPP experiment to identify PROTAC targets and off-targets.
1. Cell Treatment and Heating: a. Treat intact cells with the PROTAC or vehicle control. b. Aliquot the cell suspension into several tubes. c. Heat each aliquot to a different temperature for a defined time (e.g., 3 minutes) to induce protein denaturation and precipitation. d. Cool the samples on ice.
2. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated proteins by centrifugation. c. Collect the supernatant containing the soluble proteins.
3. Sample Preparation for Mass Spectrometry: a. Digest the proteins in the soluble fraction into peptides. b. Label the peptides from each temperature point with TMT tags. c. Combine the labeled samples.
4. LC-MS/MS Analysis and Data Analysis: a. Analyze the combined peptide sample by LC-MS/MS. b. Identify and quantify the proteins at each temperature point. c. Generate melting curves for each protein by plotting the relative protein abundance as a function of temperature. d. Identify proteins with a significant shift in their melting temperature in the PROTAC-treated samples compared to the control.
Visualizations
Experimental Workflows
Signaling Pathway
The degradation of an off-target protein can lead to the perturbation of various signaling pathways. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its components can be unintended targets of PROTACs.[7][12]
Conclusion
Mass spectrometry-based proteomics is a powerful and essential tool for the comprehensive identification and quantification of PROTAC off-targets. The methods described in this document—global proteomics, AP-MS, and TPP—provide complementary information to build a robust understanding of a PROTAC's selectivity profile. Rigorous off-target assessment is a critical step in the development of safe and effective PROTAC therapeutics. By employing these advanced proteomic strategies, researchers can gain deep insights into the mechanism of action of their molecules, mitigate potential risks, and ultimately accelerate the translation of novel protein degraders to the clinic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Interactions: Techniques and Significance - Creative Proteomics [creative-proteomics.com]
- 10. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Experiments with PROTAC HDAC6 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments involving PROTAC HDAC6 degrader 3. This document includes detailed protocols for key assays, a summary of quantitative data for performance evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is designed to selectively target Histone Deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm with a variety of non-histone substrates. By mediating the degradation of HDAC6, this PROTAC allows for the investigation of the functional consequences of HDAC6 removal, offering a powerful tool for research and therapeutic development. Unlike traditional inhibitors that only block the enzyme's activity, this compound leads to the physical elimination of the HDAC6 protein.[1]
Mechanism of Action
This compound functions by simultaneously binding to HDAC6 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of HDAC6. The ubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome. A key downstream effect of HDAC6 degradation is the hyperacetylation of its substrate, α-tubulin.[2][3][4]
Data Presentation
The efficacy of this compound and related compounds is summarized in the table below. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Time (h) | Notes |
| This compound | HDAC6 | - | 686 | 171 | - | - | Also referred to as Compound 4. Promotes the acetylation of α-tubulin.[3] |
| HDAC6 degrader-3 (B4) | HDAC6 | Leukemic | 4.54 | 19.4 | >90 | 24 | Potent and selective. Causes strong hyperacetylation of α-tubulin.[2][4] |
| PROTAC 3 | HDAC6 | MM.1S | - | 21.8 | 93 | - | Induces selective degradation of HDAC6 at concentrations as low as 5 nM.[5] |
| PROTAC 8 (TO-1187) | HDAC6 | MM.1S | - | 5.81 | 94 | 6 | Achieved monoselective HDAC6 degradation.[5] |
| PROTAC 9 | HDAC6 | MM.1S | - | 5.01 | 94 | - | Selectively degraded HDAC6 at concentrations as low as 1 nM.[5] |
| NP8 | HDAC6 | MM.1S | - | 3.8 | >90 | 2 | Rapid and effective degradation of HDAC6.[6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated degradation of HDAC6.
HDAC6 Downstream Signaling
Caption: Downstream effects of HDAC6 degradation.
General Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Delivery of PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a linker to connect the two.[1] This ternary complex formation facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1] While PROTACs have shown immense promise, their translation into clinical applications is often hampered by challenges related to their in vivo delivery.[2][3]
Most PROTACs are large molecules with high molecular weight and hydrophobicity, which often leads to poor aqueous solubility, low cell permeability, and consequently, limited oral bioavailability.[4][5][6] These characteristics present significant hurdles for achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles necessary for therapeutic efficacy.[7] This document provides a detailed overview of current in vivo delivery methods for PROTAC degraders, including formulation strategies and advanced delivery systems, along with experimental protocols for their preclinical evaluation.
Challenges in PROTAC In Vivo Delivery
The unique physicochemical properties of PROTACs pose several challenges for their in vivo delivery:
-
Poor Solubility and Permeability: Many PROTACs exhibit low aqueous solubility and poor membrane permeability, which are major obstacles for oral absorption and systemic circulation.[5][7]
-
High Molecular Weight: The large size of PROTAC molecules often places them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug candidate.[5]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficacy.[5][7]
-
Rapid Clearance: Some PROTACs are subject to rapid metabolism and clearance from the body, necessitating frequent administration to maintain therapeutic concentrations.[5]
-
Off-Target Toxicity: Non-specific distribution of PROTACs can lead to degradation of the target protein in healthy tissues, causing potential side effects.[8]
In Vivo Delivery Strategies
To address these challenges, various formulation and delivery strategies have been developed to enhance the in vivo performance of PROTACs.
Formulation Approaches
Simple formulation strategies can significantly improve the solubility and oral bioavailability of PROTACs.
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix in an amorphous state. This can enhance the dissolution rate and supersaturation of the PROTAC in the gastrointestinal tract, thereby improving oral absorption.[4][9] For instance, ASDs of the androgen receptor (AR) targeting PROTAC ARCC-4 using polymers like HPMCAS and Eudragit® L 100-55 have shown to enable pronounced supersaturation.[9]
-
Liquisolid Formulations: This technique involves dissolving or suspending the PROTAC in a non-volatile liquid vehicle and then converting it into a dry, free-flowing, and compressible powder by blending with selected carrier and coating materials.[9]
-
Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can help to solubilize hydrophobic PROTACs for parenteral administration. A common vehicle for preclinical studies includes N,N-dimethylacetamide (DMA), Solutol HS 15, and phosphate-buffered saline (PBS).[10]
Advanced Drug Delivery Systems
Advanced drug delivery systems offer a more sophisticated approach to improve the PK/PD profile of PROTACs and enable targeted delivery.
-
Lipid-Based Nanoparticles (LNPs): LNPs, including liposomes and solid lipid nanoparticles (SLNs), are promising carriers for PROTACs.[11] They can encapsulate hydrophobic PROTACs within their lipid core or bilayer, enhancing solubility and protecting them from premature degradation.[11][12] Surface modification of LNPs with targeting ligands can further improve their delivery to specific tissues or cells.[13]
-
Polymeric Micelles and Nanoparticles: Polymeric micelles and nanoparticles can encapsulate PROTACs, improving their solubility, stability, and circulation time.[4][11] Stimuli-responsive polymers can be designed to release the PROTAC payload in response to specific triggers in the tumor microenvironment, such as low pH or high glutathione (B108866) concentrations.[11][14]
-
Antibody-Drug Conjugates (ADCs): For targeted delivery, PROTACs can be conjugated to monoclonal antibodies that recognize specific cell surface antigens, a strategy borrowed from the field of cancer therapy.[15] This approach can enhance the delivery of the PROTAC to the target cells and minimize systemic exposure.
-
Exosomes: Exosomes are natural nanovesicles that can be engineered to carry PROTACs. Their natural origin makes them biocompatible and non-immunogenic, offering a promising platform for PROTAC delivery.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies of various PROTAC degraders.
Table 1: In Vivo Efficacy of a KRAS G12D PROTAC Degrader in an AsPC-1 Xenograft Model [16]
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
| BALB/c nude mice | AsPC-1 (human pancreatic) | 50 mg/kg | Subcutaneous (s.c.) | Once daily or every three days | 22 days | Achieved tumor growth inhibition |
Table 2: In Vivo Pharmacodynamic Effects of a KRAS G12D PROTAC Degrader [16]
| Animal Model | Treatment Group | Biomarker | Result |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | KRAS G12D Protein Level | Reduced in tumor tissues |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | Phospho-ERK (p-ERK) Level | Reduced in tumor tissues |
Table 3: Preclinical Dosing of BRD4-Targeting PROTACs in Xenograft Models [1]
| PROTAC Target | Animal Model | Dosage Range | Administration Route | Dosing Schedule |
| BRD4 | Xenograft models | 2 mg/kg to 100 mg/kg | Intraperitoneal (IP) | Daily, twice weekly |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a PROTAC in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC degrader in a subcutaneous tumor xenograft model.
1. Cell Culture and Implantation:
- Culture cancer cells (e.g., AsPC-1 for a KRAS G12D targeted PROTAC) under standard conditions.[16]
- Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel can be used to support initial tumor growth.[16]
- Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each immunodeficient mouse (e.g., BALB/c nude mice).[1][16]
2. Tumor Growth Monitoring:
- Allow tumors to grow to a palpable size (e.g., 80-200 mm³).[1][16]
- Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1][16]
- Monitor the body weight and general health of the animals throughout the study.[1]
3. PROTAC Formulation and Administration:
- Prepare the PROTAC formulation. For parenteral administration, a common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[10] For oral administration, formulations such as amorphous solid dispersions may be used.
- Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.[1][16]
- Administer the prepared PROTAC formulation or vehicle control via the planned route (e.g., intraperitoneal, subcutaneous, or oral gavage) and schedule (e.g., daily, every three days).[1][16]
4. Efficacy Assessment and Endpoint Analysis:
- Continue to monitor tumor volume and body weight.
- At the end of the study, euthanize the mice.
- Excise the tumors, weigh them, and collect blood and other tissues for PK/PD analysis.[10]
Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation by Western Blot
This protocol describes how to assess the degradation of the target protein in tumor tissues.
1. Protein Extraction:
- Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]
- Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[1][10]
- Collect the supernatant containing the protein lysate.[1][10]
2. Protein Quantification:
3. SDS-PAGE and Western Blotting:
- Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[1][10]
- Separate the proteins by size via gel electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[10]
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of a PROTAC degrader.
Caption: Workflow for an in vivo xenograft study.
Caption: Logic diagram of PROTAC delivery strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. PROTAC Delivery System Recent Research Advances.pdf [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmiweb.com [pharmiweb.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. In vivo delivery of chimeric degraders via antibody conjugates - American Chemical Society [acs.digitellinc.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for HiBiT/NanoBRET Assays in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the formation of ternary complexes represents a paradigm shift in therapeutic intervention. This approach, primarily driven by the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, relies on inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Understanding the formation and dynamics of this ternary complex is crucial for the rational design and optimization of these novel therapeutics.
This document provides detailed application notes and protocols for utilizing two powerful bioluminescence-based technologies, HiBiT and NanoBRET, to quantitatively assess ternary complex formation and subsequent protein degradation in live cells. The HiBiT system allows for the sensitive detection of protein levels, even at endogenous expression levels, while the NanoBRET assay provides a real-time measure of protein-protein proximity, making it ideal for studying the kinetics of ternary complex formation.
Principle of the Assays
HiBiT Protein Tagging System for Measuring Protein Abundance
The HiBiT system is based on the split NanoLuc® luciferase. It utilizes an 11-amino-acid peptide tag (HiBiT) that can be genetically fused to a protein of interest. This small tag has a high affinity for the complementary large subunit (LgBiT). When the HiBiT-tagged protein and LgBiT are in proximity, they reconstitute a functional NanoLuc® luciferase enzyme, generating a bright luminescent signal in the presence of a substrate. The intensity of this signal is directly proportional to the abundance of the HiBiT-tagged protein, allowing for sensitive and quantitative measurement of protein levels.[1] A key advantage of this system is the ability to endogenously tag proteins using CRISPR/Cas9 gene editing, which avoids artifacts associated with protein overexpression.[1][2]
NanoBRET Assay for Monitoring Ternary Complex Formation
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in live cells. The NanoBRET assay employs the bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® as the energy acceptor.[3] In the context of ternary complex formation, the target protein is typically fused to NanoLuc® (or endogenously tagged with HiBiT, which then recruits LgBiT to act as the donor), and the E3 ligase is fused to HaloTag®. When a PROTAC or molecular glue brings the target protein and the E3 ligase into close proximity (<10 nm), energy is transferred from the luciferase donor to the HaloTag® acceptor, resulting in a detectable BRET signal.[3][4] This signal is a direct measure of ternary complex formation and can be monitored in real-time to study the kinetics of association and dissociation.[5][6]
Data Presentation: Quantitative Analysis of PROTAC Activity
The following tables summarize key quantitative parameters that can be derived from HiBiT and NanoBRET assays to characterize the activity of PROTACs.
Table 1: Ternary Complex Formation Parameters (NanoBRET)
This table provides a comparative analysis of the potency and efficacy of different PROTACs in inducing the formation of a ternary complex between a target protein and an E3 ligase. The half-maximal effective concentration (EC50) represents the concentration of the PROTAC required to achieve 50% of the maximum BRET signal, indicating the potency of ternary complex formation. The maximum BRET signal (Bmax) reflects the maximal level of ternary complex formation.
| PROTAC | Target Protein | E3 Ligase | Cell Line | EC50 (nM) | Bmax (mBU) | Reference |
| ARV-771 | BRD4 | VHL | HEK293 | ~25 | ~150 | [4] |
| dBET1 | BRD4 | CRBN | HEK293 | ~50 | ~100 | [2] |
| MZ1 | BRD4 | VHL | HEK293 | ~30 | ~120 | [7] |
| Compound X | Target Y | CRBN | HeLa | Data | Data | Hypothetical |
| Compound Z | Target Y | VHL | HeLa | Data | Data | Hypothetical |
mBU = milliBRET units
Table 2: Protein Degradation Parameters (HiBiT)
This table showcases the efficacy and potency of PROTACs in inducing the degradation of a target protein. The half-maximal degradation concentration (DC50) is the concentration of the PROTAC that results in 50% degradation of the target protein. The maximum degradation (Dmax) represents the percentage of the target protein degraded at the optimal PROTAC concentration.
| PROTAC | Target Protein | Cell Line | Time Point (h) | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD4 | 22Rv1 | 18 | 1.8 | >95 | |
| dBET1 | BRD2 | HEK293 | 24 | 28 | >90 | [8] |
| dBET1 | BRD4 | HEK293 | 24 | 16 | >95 | [8] |
| MZ1 | BRD4 | HEK293 | 4 | ~100 | ~80 | [1][2] |
| Compound A | Target B | MCF7 | 24 | Data | Data | Hypothetical |
Table 3: Kinetic Parameters of Ternary Complex Formation and Degradation
This table presents kinetic data that provides deeper insights into the mechanism of action of PROTACs. The association rate constant (kon) and dissociation rate constant (koff) describe the dynamics of ternary complex formation and stability. The degradation rate constant (kdeg) quantifies the speed at which the target protein is degraded.
| PROTAC | Parameter | Value | Units | Assay | Reference |
| MZ1 | kon (Ternary Complex) | Data | M⁻¹s⁻¹ | NanoBRET | Hypothetical |
| MZ1 | koff (Ternary Complex) | Data | s⁻¹ | NanoBRET | Hypothetical |
| MZ1 | kdeg (BRD4) | ~0.005 | min⁻¹ | HiBiT | [1] |
| dBET1 | kon (Ternary Complex) | Data | M⁻¹s⁻¹ | NanoBRET | Hypothetical |
| dBET1 | koff (Ternary Complex) | Data | s⁻¹ | NanoBRET | Hypothetical |
| dBET1 | kdeg (BRD4) | ~0.01 | min⁻¹ | HiBiT | [8] |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Target Degradation [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selvita.com [selvita.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. promega.co.jp [promega.co.jp]
Troubleshooting & Optimization
Technical Support Center: PROTAC HDAC6 Degrader Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PROTAC HDAC6 degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any degradation of HDAC6. What are the possible reasons?
There are several potential reasons for a lack of HDAC6 degradation. A systematic approach to troubleshooting is recommended.
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Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[1][2]
-
Solution: Modify the linker to improve physicochemical properties or consider using cell lines with higher permeability.
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC must bind to both HDAC6 and the E3 ligase to function.
-
Inefficient Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between HDAC6, the PROTAC, and the E3 ligase.[1][3]
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Issues with the Ubiquitin-Proteasome System: The cellular machinery for protein degradation must be functional.
-
Solution: Include a positive control, such as a known proteasome inhibitor (e.g., MG132), to confirm that the proteasome is active.[7]
-
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
-
Solution: Assess the chemical stability of your PROTAC under experimental conditions.
-
Q2: My HDAC6 degradation is incomplete or plateaus at a high level. How can I improve it?
Incomplete degradation can be due to several factors related to protein dynamics and the PROTAC's mechanism of action.
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High Protein Synthesis Rate: The cell may be synthesizing new HDAC6 protein at a rate that counteracts the degradation.
-
Solution: Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[7]
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either HDAC6 or the E3 ligase, which inhibits the formation of the productive ternary complex.[1][3] This leads to a bell-shaped dose-response curve.
Q3: I'm observing the "hook effect." What should I do?
The hook effect is a common phenomenon in PROTAC experiments.
-
Solution: The primary solution is to perform a comprehensive dose-response curve to find the optimal concentration range for degradation.[1] Testing at lower concentrations (in the nanomolar to low micromolar range) is often necessary to observe maximal degradation.[1]
Q4: How can I be sure that the degradation is proteasome-dependent?
It is crucial to verify that the observed decrease in HDAC6 levels is due to proteasomal degradation.
-
Solution: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132, bortezomib). If the degradation is proteasome-dependent, the proteasome inhibitor should "rescue" the HDAC6 from degradation.
Q5: I'm seeing off-target effects. How can I improve the selectivity of my HDAC6 degrader?
Off-target effects can occur when the PROTAC degrades proteins other than HDAC6.[1][2]
-
Optimize the Target-Binding Moiety: Use a more selective binder for HDAC6.[1]
-
Modify the Linker: The linker's length and composition can influence the selectivity of the PROTAC.[1][4]
-
Change the E3 Ligase: Different E3 ligases have different substrate specificities. Switching the E3 ligase recruiter (e.g., from a VHL-based to a CRBN-based ligand) may improve selectivity.[1]
Quantitative Data Summary
The following tables provide examples of expected quantitative data from HDAC6 degrader experiments.
Table 1: Dose-Response of a Hypothetical HDAC6 Degrader
| Concentration (nM) | % HDAC6 Remaining (Normalized to Vehicle) |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 45% |
| 100 | 15% |
| 1000 | 25% (Hook Effect) |
| 10000 | 60% (Hook Effect) |
Table 2: Key Parameters for HDAC6 Degrader Characterization
| Parameter | Description | Typical Value |
| DC50 | Concentration for 50% maximal degradation | 1-100 nM |
| Dmax | Maximum percentage of degradation | >80% |
Experimental Protocols
1. Western Blotting for HDAC6 Degradation
This is the most common method for quantifying changes in protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HDAC6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, α-Tubulin).
2. Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of HDAC6.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a short period (e.g., 2-6 hours).[7] Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate HDAC6 using an anti-HDAC6 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and run a Western blot. Probe the blot with an anti-ubiquitin antibody.
-
Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitinated HDAC6.[7]
Visualizations
Caption: Mechanism of action for a PROTAC HDAC6 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Overcoming the hook effect with PROTAC HDAC6 degrader 3
Welcome to the technical support center for PROTAC HDAC6 degrader 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective degrader of Histone Deacetylase 6 (HDAC6).[1] It is a heterobifunctional molecule, meaning it consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL).[1] By bringing HDAC6 and the E3 ligase into close proximity, it facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.[][3] This targeted protein degradation approach differs from traditional inhibitors which only block the protein's function.[4]
Q2: What is the "hook effect" and why is it observed with PROTACs like HDAC6 degrader 3?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[5][6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with HDAC6 alone or the E3 ligase alone) rather than the productive ternary complex (HDAC6-PROTAC-E3 ligase) required for degradation.[6][7] These binary complexes compete with the formation of the productive ternary complex, thus reducing degradation efficiency.[5]
Q3: My experimental results show a significant hook effect. How can I overcome or minimize this?
A3: Observing a hook effect is common with potent PROTACs. Here are several strategies to mitigate it:
-
Optimize Concentration: Conduct a wide dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[6][8] Avoid using concentrations that fall into the hook effect region for your downstream experiments.
-
Use Lower Concentrations: Often, the "sweet spot" for maximal degradation is in the nanomolar to low micromolar range.[6] Testing a broader range of lower concentrations can help pinpoint the optimal window.
-
Modify the Linker: If you are in the process of designing PROTACs, systematically altering the length, rigidity, and chemical composition of the linker can help identify a configuration that promotes the formation of a stable and productive ternary complex, which can reduce the hook effect.[5][6]
-
Enhance Cooperativity: PROTACs that promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can help stabilize the ternary complex and lessen the hook effect.[5][6]
Q4: I am not observing any degradation of HDAC6. What are the possible reasons?
A4: A lack of degradation can be due to several factors. Here is a troubleshooting workflow to consider:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[6][8] Consider performing a cellular uptake assay to confirm that the compound is entering the cells.
-
E3 Ligase Expression: The recruited E3 ligase (VHL for this degrader) must be expressed in your cell line. You can confirm its presence using Western blot or qPCR.[8]
-
Compound Integrity: Ensure that your this compound is properly stored and has not degraded. It is always best to use freshly prepared stock solutions.[8]
-
Unproductive Ternary Complex: It's possible that a ternary complex is forming but is not in a productive conformation for ubiquitination to occur.[6] An in-cell or in vitro ubiquitination assay can help determine if HDAC6 is being ubiquitinated.[6]
-
Cellular Conditions: The health, passage number, and confluency of your cells can impact the efficiency of the ubiquitin-proteasome system.[6] It is important to standardize your cell culture conditions.[6]
Q5: How can I assess for potential off-target effects of this compound?
A5: Off-target effects can occur when a PROTAC degrades proteins other than the intended target.[9][10] A comprehensive way to assess this is through global proteomics using mass spectrometry.[9][10] This allows for an unbiased identification of proteins that are downregulated upon treatment with the PROTAC.[9] Any potential off-targets identified should then be validated using a targeted method, such as Western blotting.[10] Shorter treatment times are often used in these experiments to focus on direct targets of degradation.[11]
Troubleshooting Guides
Problem 1: A bell-shaped dose-response curve is observed in my Western blot analysis.
-
Likely Cause: You are observing the hook effect.[7]
-
Solution:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of concentrations to fully define the bell-shaped curve.[7]
-
Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) from your dose-response curve. For future experiments, use concentrations at or below this optimal level.[7]
-
Biophysical Assays: To further understand the underlying mechanism, consider using biophysical assays like TR-FRET or SPR to measure the formation of binary and ternary complexes at different PROTAC concentrations.[6]
-
Problem 2: There is significant variability in HDAC6 degradation between experiments.
-
Likely Cause: Inconsistent experimental conditions.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure that the cell seeding density and confluency at the time of treatment are the same for all experiments.[6]
-
Compound Handling: Prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment. Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment.[6]
-
Loading Controls: Ensure accurate protein quantification and use reliable loading controls (e.g., GAPDH, β-actin) in your Western blots for proper normalization.[4]
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| IC50 | 686 nM | Enzymatic Assay | [1] |
| DC50 | 171 nM | Cellular Degradation Assay | [1] |
IC50: The concentration of a substance that is required for 50% inhibition of a biological process. DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
Dose-Response Analysis of HDAC6 Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of HDAC6.
-
Cell Seeding: Plate your chosen cell line in 12-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve, including the potential hook effect.[8]
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate the cells for a predetermined time, typically between 4 and 24 hours.[8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[4][8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop the blot using an ECL substrate and visualize the protein bands.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the HDAC6 band intensity to the loading control band intensity.[4]
-
Calculate the percentage of HDAC6 remaining relative to the vehicle control.[6]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.[6]
-
Ternary Complex Formation Assay using TR-FRET
This assay can be used to measure the formation of the HDAC6-PROTAC-VHL ternary complex.
-
Reagent Preparation:
-
Prepare a solution containing the purified HDAC6 protein and the VHL E3 ligase complex in an appropriate assay buffer. One of the proteins should be labeled with a donor fluorophore (e.g., Terbium chelate) and the other with an acceptor fluorophore (e.g., fluorescein).
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled HDAC6 and VHL proteins to each well.
-
Add serial dilutions of the this compound to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Measurement:
-
Measure the FRET signal on a microplate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the TR-FRET ratio as a function of the PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex. A subsequent decrease at higher concentrations is indicative of the hook effect.
-
Visualizations
Caption: PROTAC-mediated degradation pathway for HDAC6.
Caption: Formation of productive vs. non-productive complexes.
Caption: A logical workflow for troubleshooting lack of degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Permeability Solutions: A Technical Support Center
Welcome to the PROTAC Permeability Solutions Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common cell permeability issues encountered during PROTAC development.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows potent biochemical binding but has poor cellular degradation activity. Could this be a cell permeability issue?
A: Yes, this is a very common scenario. A significant disconnect between biochemical potency and cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five," with molecular weights often greater than 800 Da and large polar surface areas.[1][2] These characteristics can significantly impede their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[1]
Q2: What are the key physicochemical properties influencing PROTAC cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability:
-
Molecular Weight (MW): While PROTACs are inherently large, minimizing MW where possible is beneficial. Most PROTACs have a molecular weight exceeding 800 Da.[2]
-
Lipophilicity (LogP): A balance is crucial. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the lipid bilayer.[1]
-
Polar Surface Area (PSA): High PSA is a major hurdle for cell permeability. Strategies to reduce the effective PSA, such as by forming intramolecular hydrogen bonds, can significantly improve uptake.[3][4]
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of HBDs and HBAs can negatively impact permeability.[1]
-
Rotatable Bonds: The number of rotatable bonds can influence the ability of a PROTAC to adopt a more compact conformation for membrane passage.[5]
Q3: How does the linker component of a PROTAC affect its cell permeability?
A: The linker is a critical and highly tunable component for optimizing PROTAC permeability.[6] Key aspects of the linker to consider include:
-
Composition: Replacing flexible and polar polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl chains can improve permeability by reducing polarity and hydrogen bond acceptors.[3][]
-
Rigidity: Introducing rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can improve permeability and metabolic stability.[2][8]
-
Length: The linker length influences the PROTAC's ability to fold and form a productive ternary complex. While not directly a permeability parameter, it is interconnected with overall efficacy.
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand can affect the overall conformation and physicochemical properties of the PROTAC.[3]
Q4: What are some rational design strategies to improve the cell permeability of my PROTAC?
A: Several strategies can be employed to enhance PROTAC cell permeability:
-
Introduce Intramolecular Hydrogen Bonds: Designing linkers and modifying ligands to promote the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation. This effectively shields polar groups in the lipophilic environment of the cell membrane, reducing the 3D polar surface area and improving permeability.[3][4]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters reduces the number of hydrogen bond donors, which can lead to improved permeability.[9]
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane passage.[2][3]
-
Incorporate Basic Amines: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility without significantly harming permeability.[3]
Q5: My PROTAC's permeability is still low after optimization. Could the "hook effect" be a factor in my cellular assays?
A: While the "hook effect" is not directly a permeability issue, its presence can confound the interpretation of cellular degradation data. The hook effect occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[8][10] If your PROTAC has low permeability, you might be tempted to use higher concentrations in your cellular assays, which could inadvertently trigger the hook effect and lead to a misleading lack of degradation. It is crucial to perform a full dose-response curve to identify the optimal degradation concentration and rule out the hook effect.[11]
Troubleshooting Guides
Issue: Discrepancy between Biochemical and Cellular Activity
If your PROTAC is potent in biochemical assays but shows weak or no degradation in cells, poor cell permeability is a likely culprit.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane. It serves as a rapid initial screen for permeability.[1][12][13]
Methodology:
-
Prepare the Phospholipid Solution: Dissolve a suitable phospholipid (e.g., lecithin) in a volatile organic solvent like dodecane.
-
Coat the Donor Plate: Add a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in a 96-well filter plate (the donor plate). Allow the solvent to evaporate, leaving a lipid layer.[1]
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in buffer. The final DMSO concentration should be kept low (e.g., <1%).[1]
-
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following formula:
Pe = [-ln(1 - [C]A/[C]eq)] * (VD * VA) / ((VD + VA) * Area * Time)
Where:
-
[C]A is the concentration in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium. This assay can evaluate both passive diffusion and active transport processes.[1][2]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Transport Buffer: Use a buffered solution such as Hank's Balanced Salt Solution (HBSS) at pH 7.4. To improve recovery of poorly soluble or "sticky" compounds, adding bovine serum albumin (BSA) to the buffer may be necessary.[14][15]
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-to-B): Add the test PROTAC to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B-to-A): Add the test PROTAC to the basolateral compartment and fresh transport buffer to the apical compartment. This direction helps identify active efflux.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both compartments and quantify the PROTAC concentration using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate Efflux Ratio: The efflux ratio (ER) is the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.
Data Summary Tables
Table 1: General Physicochemical Properties of PROTACs with Favorable vs. Unfavorable Permeability
| Property | Favorable for Permeability | Unfavorable for Permeability |
| Molecular Weight (MW) | < 900 Da | > 1100 Da |
| cLogP | 2 - 4 | < 1 or > 5 |
| Topological PSA (TPSA) | < 140 Ų | > 180 Ų |
| Hydrogen Bond Donors | ≤ 5 | > 7 |
| Rotatable Bonds | < 15 | > 20 |
Note: These are general guidelines, and exceptions exist due to factors like intramolecular hydrogen bonding and conformational flexibility.
Table 2: Comparison of Linker Types on PROTAC Permeability
| Linker Type | Typical Permeability | Key Characteristics |
| Polyethylene Glycol (PEG) | Low to Moderate | Flexible, increases solubility, but also polarity and H-bond acceptors. |
| Alkyl Chains | Moderate to High | Increases lipophilicity, reduces polarity.[] |
| Phenyl Rings | High | Rigid, can improve permeability over PEG linkers.[3] |
| Piperidine/Piperazine | High | Rigid, can improve both solubility and permeability.[2] |
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of productive vs. unproductive complexes at different PROTAC concentrations.
Caption: A logical workflow for troubleshooting poor PROTAC cellular efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PAMPA | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Off-Target Effects of HDAC6 Degraders
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing off-target effects during experiments involving HDAC6 degraders.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is inconsistent with known HDAC6 functions, even though our degrader shows potent HDAC6 degradation. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often indicative of off-target effects. HDAC6 degraders, particularly those based on non-selective inhibitors or certain E3 ligase ligands, can lead to the degradation of other proteins. For instance, some PROTACs have been shown to degrade zinc-finger (ZF) proteins as an off-target effect.[1] It is also possible that the observed phenotype arises from the degradation of other HDAC isoforms or unrelated proteins that share structural similarities with the intended target.
Q2: How can we experimentally distinguish between direct off-target degradation and downstream effects of HDAC6 degradation?
A2: This is a critical question in degrader research. A multi-pronged approach is recommended:
-
Time-Course Proteomics: Perform a time-course global proteomics experiment. Direct off-targets will typically show degradation at earlier time points, while downstream effects will appear later as a consequence of HDAC6 depletion.
-
Transcriptomics (RNA-seq): Analyze the transcriptome to see if changes in protein levels correlate with changes in mRNA levels. If a protein's mRNA level is unchanged but its protein level is decreased, it is more likely a direct target of the degrader.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm if your degrader directly engages with a suspected off-target protein in cells.[1]
-
Degradome Analysis: Employ advanced proteomics techniques that specifically identify direct protein substrates of small-molecule degraders by distinguishing primary degradation events from secondary downstream effects.[2]
Q3: Our CRBN-based HDAC6 degrader is showing off-target effects on Ikaros family zinc finger proteins (IKZF1 and IKZF3). How can we mitigate this?
A3: This is a known off-target effect for some degraders that utilize CRBN E3 ligase ligands like pomalidomide.[3][4] To mitigate this, consider the following strategies:
-
Switch E3 Ligase: Develop degraders that recruit a different E3 ligase, such as VHL (von Hippel-Lindau), which has a different substrate scope and may not target IKZF1/3.[5]
-
Optimize Linker and Warhead: The linker length and attachment point, as well as the specific HDAC6-binding warhead, can influence the ternary complex formation and thus the selectivity of degradation. Systematic optimization of these components can lead to degraders with improved selectivity.
-
Use a More Selective Inhibitor Scaffold: Starting with a highly selective HDAC6 inhibitor as the warhead for your degrader can reduce the likelihood of engaging other HDAC isoforms or off-target proteins.
Q4: We observe significant cytotoxicity at concentrations where our degrader is effective. How can we determine if this is an on-target or off-target effect?
A4: Unexplained cytotoxicity is a common concern. To dissect the cause, you can perform the following experiments:
-
Rescue Experiments: If the toxicity is on-target, it should be rescued by overexpressing a degradation-resistant mutant of HDAC6. If the toxicity persists, it is likely due to off-target effects.
-
Use a Structurally Related Inactive Compound: Synthesize a control compound that is structurally similar to your degrader but cannot bind to either HDAC6 or the E3 ligase. If this inactive control is not toxic, it suggests the toxicity is linked to the degradation activity of your compound.
-
Compare with other HDAC6-targeting modalities: Compare the cytotoxic profile of your degrader with that of a selective HDAC6 inhibitor and HDAC6-targeting siRNA. If only the degrader shows high toxicity, it points towards an off-target effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent HDAC6 degradation between experiments. | - Degrader instability in media. - Cell density and health variations. - Inconsistent treatment duration or concentration. | - Prepare fresh degrader solutions for each experiment. - Ensure consistent cell seeding density and monitor cell health. - Perform careful dose-response and time-course experiments to determine optimal conditions. |
| "Hook effect" observed (reduced degradation at high concentrations). | Formation of unproductive binary complexes (Degrader-HDAC6 or Degrader-E3 ligase) at high concentrations, preventing the formation of the productive ternary complex.[1] | - Perform a detailed dose-response curve to identify the optimal concentration range for degradation. - Avoid using concentrations that are too high. |
| Discrepancy between proteomics and Western blot results for an off-target. | - Differences in antibody specificity and sensitivity. - Proteomics may detect subtle changes not easily visible by Western blot. | - Validate proteomics hits with at least two different antibodies for the suspected off-target. - Use quantitative Western blotting with careful normalization to a loading control. |
| No degradation of HDAC6 observed. | - Low expression of the recruited E3 ligase in the cell line. - The degrader is not cell-permeable. - The ternary complex is not stable enough to induce ubiquitination. | - Confirm the expression of the E3 ligase (e.g., CRBN, VHL) in your cell model by Western blot or qPCR. - Perform cell permeability assays. - Redesign the degrader with a different linker or E3 ligase ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data for selected HDAC6 degraders to aid in comparison and selection for your experiments.
Table 1: In Vitro Degradation Potency of HDAC6 Degraders
| Degrader | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A6 | CRBN | Myeloid Leukemia Cells | 3.5 | Not Reported | [6] |
| PROTAC B4 | CRBN | Myeloid Leukemia Cells | 19.4 | Not Reported | [6] |
| TO-1187 (PROTAC 8) | CRBN | MM.1S | 5.81 | 94 | [3] |
| PROTAC 9 | CRBN | MM.1S | 5.01 | 94 | [3] |
| NP8 | CRBN | MM.1S | 3.8 | >90 | [7] |
| 3j | VHL | MM.1S | 7.1 | 90 | [5] |
| NH2 (66) | CRBN | MM.1S | 3.2 | Not Reported | [4] |
Table 2: Selectivity Profile of a Highly Selective HDAC6 Degrader
| Degrader | Target | Off-Targets Assessed | Off-Target Degradation Observed | Reference |
| TO-1187 | HDAC6 | Global Proteome, other HDACs, known CRBN neosubstrates (IKZF1, IKZF3, etc.) | None | [3] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of an HDAC6 degrader using mass spectrometry-based proteomics.
1. Cell Culture and Treatment: a. Plate your cells of interest at a consistent density and allow them to adhere overnight. b. Treat the cells with your HDAC6 degrader at a concentration that gives maximal HDAC6 degradation and a vehicle control (e.g., DMSO). Include a positive control (a known selective HDAC6 degrader) if available. c. It is recommended to include multiple time points (e.g., 4, 8, 12, 24 hours) to distinguish direct from indirect effects.
2. Cell Lysis and Protein Digestion: a. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay. c. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography. b. Acquire the data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
4. Data Analysis: a. Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins. b. Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control. c. Filter the data for proteins with a significant fold change and a low p-value. These are your potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the direct binding of your degrader to a potential off-target protein.
1. Cell Treatment: a. Treat intact cells with your HDAC6 degrader or vehicle control for a short period (e.g., 1 hour).
2. Heating and Lysis: a. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes. b. Lyse the cells by freeze-thawing.
3. Separation of Soluble and Precipitated Proteins: a. Centrifuge the lysates to separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction.
4. Protein Analysis: a. Analyze the soluble fraction by Western blot using an antibody specific for the suspected off-target protein. b. A shift in the melting curve (i.e., more protein remaining in the soluble fraction at higher temperatures) in the degrader-treated sample compared to the control indicates direct target engagement.
Visualizations
Caption: Key cytoplasmic signaling pathways modulated by HDAC6.[8][9][10]
Caption: Experimental workflow for identifying and mitigating off-target effects.[1][11]
Caption: Mechanism of action for PROTAC-mediated HDAC6 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Challenges of PROTAC Stability in Cell Culture Media: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. However, the successful application of PROTACs in cellular assays is often hampered by stability issues in cell culture media. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these challenges and ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture media?
PROTACs, being complex hetero-bifunctional molecules, can be susceptible to several instability issues in the aqueous and complex environment of cell culture media. The primary causes include:
-
Chemical Instability: The linker and the E3 ligase ligand are often the most vulnerable parts of a PROTAC. For instance, thalidomide-based ligands for the Cereblon (CRBN) E3 ligase can undergo hydrolysis. The linker chemistry can also be prone to degradation in aqueous solutions.
-
Enzymatic Degradation: Cell culture media, especially when supplemented with fetal bovine serum (FBS), contains various esterases, proteases, and other enzymes that can metabolize the PROTAC molecule.
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can exhibit poor aqueous solubility. This can lead to precipitation and aggregation in the media, reducing the effective concentration of the active monomeric PROTAC available to the cells.[1]
-
Adsorption to Plasticware: The hydrophobic nature of some PROTACs can lead to their adsorption onto the surface of cell culture plates and other plasticware, thereby lowering their effective concentration in the media.
Q2: How does the choice of E3 ligase ligand (e.g., for VHL vs. CRBN) affect PROTAC stability?
The choice of E3 ligase ligand can influence a PROTAC's stability profile. While direct, comprehensive comparisons are still emerging, some general observations have been made:
-
Chemical Stability: Ligands for CRBN, such as thalidomide (B1683933) and its derivatives, are known to have potential hydrolytic instability. VHL ligands are generally considered to be more chemically stable.
-
Cellular Activity: Studies have shown that both VHL and CRBN-based PROTACs can achieve potent degradation of target proteins. The optimal choice often depends on the specific target protein, linker, and cellular context. In some cases, VHL-based PROTACs have shown broader activity across different cell lines.
Q3: How does the linker composition (e.g., PEG vs. alkyl chains) impact PROTAC stability in cell culture?
The linker is a critical determinant of a PROTAC's physicochemical properties and stability.
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC. However, the ether bonds in PEG linkers can be susceptible to oxidative metabolism.
-
Alkyl Chains: These linkers are more hydrophobic and can be more metabolically stable than PEG linkers. However, their increased hydrophobicity might lead to lower aqueous solubility.
-
Rigid Linkers: Incorporating rigid structures like piperazine (B1678402) or piperidine (B6355638) rings into the linker can enhance metabolic stability and may lead to a more favorable conformation for ternary complex formation.
Troubleshooting Guides
Issue 1: Inconsistent or No Target Degradation
You observe variable or a complete lack of degradation of your target protein in your Western blot or other downstream assays.
Caption: Troubleshooting workflow for inconsistent or no target degradation.
| Possible Cause | Suggested Action |
| PROTAC Instability in Media | Perform a stability assay by incubating the PROTAC in cell culture media over the time course of your experiment and quantify the remaining PROTAC using LC-MS/MS. If unstable, consider redesigning the linker or E3 ligase ligand. |
| Poor Solubility / Aggregation | Visually inspect the media for precipitation after adding the PROTAC. Determine the aqueous solubility using a kinetic solubility assay. To improve solubility, consider using co-solvents (e.g., DMSO, PEG400) in the final media, but keep the final concentration low (<0.5%) to avoid cell toxicity. Redesigning the linker to be more hydrophilic can also help. |
| Low Cell Permeability | Due to their high molecular weight, PROTACs can have poor cell permeability. Assess cellular uptake using LC-MS/MS analysis of cell lysates. To improve permeability, consider linker modifications to reduce polarity or the number of rotatable bonds. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bridging the target protein and the E3 ligase. Use biophysical assays like TR-FRET, SPR, or ITC to confirm ternary complex formation. If the complex is not forming, redesigning the linker (length and attachment points) is necessary. |
Issue 2: High Background or Off-Target Effects
You observe unexpected changes in other proteins or cellular toxicity at concentrations where you expect specific degradation.
Caption: Troubleshooting workflow for high background or off-target effects.
| Possible Cause | Suggested Action |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation and potential off-target effects. Perform a wide dose-response curve to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect. |
| Off-Target Binding | The warhead or E3 ligase ligand may have affinity for other proteins. Use a negative control PROTAC (e.g., one with an inactive enantiomer of the E3 ligase ligand) to confirm that the observed effects are dependent on the formation of a productive ternary complex. Global proteomics can help identify unintended targets. |
| Cellular Stress Response | High concentrations of the PROTAC or the solvent (e.g., DMSO) can induce cellular stress, leading to non-specific changes in protein expression. Lower the PROTAC concentration and ensure the final solvent concentration is not cytotoxic. |
Quantitative Data Summary
While comprehensive public databases on PROTAC stability in cell culture media are still emerging, the following table summarizes representative data from the literature on the stability of various PROTACs in different conditions.
Table 1: Stability of Representative PROTACs in Biological Matrices
| PROTAC | Target | E3 Ligase | Matrix | Time (min) | % Remaining | Reference |
| MZ1 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| ARV-771 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| AB1 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| AB2 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| OMZ1 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| OARV-771 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| OAB1 | BET | VHL | Human Plasma | 90 | >95% | [2] |
| OAB2 | BET | VHL | Human Plasma | 90 | >95% | [2] |
Note: Data in human plasma provides an indication of metabolic stability but may not directly correlate with stability in cell culture media containing different enzymes and components.
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media using LC-MS/MS
This protocol provides a framework for determining the stability of a PROTAC in a specific cell culture medium over time.
Materials:
-
PROTAC of interest
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)
-
Internal standard (IS) solution (a structurally similar and stable compound)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Spike the PROTAC into pre-warmed (37°C) cell culture medium to a final concentration of 1 µM.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot 100 µL of the PROTAC-containing medium.
-
To each aliquot, add 300 µL of cold ACN containing the internal standard to precipitate proteins and stop any enzymatic degradation.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method for the quantification of your PROTAC and the internal standard. This will involve optimizing the chromatographic separation and the mass spectrometry parameters (e.g., MRM transitions).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of the PROTAC to the internal standard for each time point.
-
Normalize the peak area ratios to the T=0 time point to determine the percentage of PROTAC remaining.
-
Plot the percentage of PROTAC remaining against time to determine the stability profile and calculate the half-life (t½).
-
Protocol 2: Western Blot for Assessing PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
PROTAC Mechanism of Action
Caption: The general mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Stability Assessment
Caption: Experimental workflow for assessing PROTAC stability in cell culture media.
References
Interpreting PRO-teolysis T-argeting C-himera (PROTAC) Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the unique dose-response curves generated in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1] It consists of three main components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A linker.
-
A ligand that recruits an E3 ubiquitin ligase.[2]
By binding to both the POI and an E3 ligase simultaneously, the PROTAC forms a ternary complex.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Q2: What are the key parameters of a PROTAC dose-response curve?
Unlike the simple sigmoidal curves of traditional inhibitors, PROTAC dose-response curves have distinct parameters that describe their efficacy.[4]
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC at which 50% of the target protein is degraded.[5] It is a measure of the PROTAC's potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC.[5] This reflects the efficacy of the degrader.
-
The "Hook Effect": A phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This results in a characteristic bell-shaped or biphasic dose-response curve.[7] The hook effect occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][8]
// Axes " " -> " " [label=" % Protein Remaining", headlabel="100", taillabel="0", style=dashed]; " " -> " " [label="Log [PROTAC] Concentration", style=dashed];
// Curve points p1 [pos="1,4!", label=""]; p2 [pos="2,3!", label=""]; p3 [pos="3,1!", label=""]; p4 [pos="4,1!", label=""]; p5 [pos="5,2!", label=""]; p6 [pos="6,3!", label=""];
// Curve p1 -> p2 -> p3 -> p4 -> p5 -> p6 [style=solid, color="#4285F4", arrowhead=none, splines=curved];
// Annotations dc50_x [pos="2.5,2.5!", shape=point]; dc50_y [pos="0,2.5!", shape=point, label="50%"]; dc50_x -> dc50_y [style=dotted, color="#34A853"]; dc50_label [pos="2.5,2.2!", label="DC50", fontcolor="#34A853"];
dmax_x [pos="3.5,1!", shape=point]; dmax_y [pos="0,1!", shape=point, label="Dmax"]; dmax_x -> dmax_y [style=dotted, color="#EA4335"]; dmax_label [pos="3.5,0.7!", label="Dmax", fontcolor="#EA4335"];
hook_label [pos="5.5,3.5!", label="Hook Effect", fontcolor="#FBBC05"]; edge [style=solid, color="#FBBC05", arrowhead=normal]; hook_label -> p5; } . Caption: Key parameters of a PROTAC dose-response curve.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of PROTAC dose-response curves.
Q3: Why am I not seeing any degradation (or a very low Dmax)?
Observing little to no degradation is a common challenge. A systematic approach is necessary to pinpoint the cause.[9]
| Potential Cause | Recommended Troubleshooting Action | Relevant Experiment(s) |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[6] Modify the linker to improve physicochemical properties or use permeabilization agents as a control. | Cellular uptake assays. |
| Low E3 Ligase Expression | The targeted E3 ligase (e.g., Cereblon or VHL) must be present in the cell line.[6][10] | Western Blot or qPCR to confirm E3 ligase expression. |
| Inefficient Ternary Complex Formation | The geometry of the ternary complex is critical.[11] An unstable or unproductive complex will not lead to degradation. | Co-Immunoprecipitation (Co-IP) to detect the ternary complex. Biophysical assays (e.g., TR-FRET, SPR) can measure complex formation and stability.[7] |
| Lack of Ubiquitination | The ternary complex may form but not in a productive orientation for the E3 ligase to ubiquitinate the target.[7] | In-cell ubiquitination assay.[9] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium. | Assess compound stability in media over the experiment's time course.[7] |
| Incorrect PROTAC Concentration | The optimal concentration range may not have been tested. | Perform a wide dose-response experiment, from picomolar to micromolar concentrations.[12] |
| Experimental/Detection Issue | Problems with the Western blot protocol, such as an ineffective lysis buffer or a non-validated primary antibody.[10] | Validate the Western blot protocol using a positive control cell lysate known to express the target protein.[10] |
Q4: Why am I observing a pronounced "hook effect"?
A strong hook effect indicates that at high concentrations, non-productive binary complexes are significantly outcompeting the formation of the productive ternary complex.[2]
| Potential Cause | Recommended Troubleshooting Action |
| High PROTAC Concentration | The most direct cause is using concentrations that are too high.[6] |
| Suboptimal Ternary Complex Cooperativity | The stability of the ternary complex relative to the binary complexes is low. |
| Choice of E3 Ligase | Different E3 ligases have varying expression levels and affinities for their ligands, which can influence the hook effect.[6] |
Solutions:
-
Optimize Concentration: Perform a detailed dose-response analysis to identify the optimal concentration range that maximizes degradation before the hook effect begins.[6] A typical starting range is 0.1 nM to 10 µM.[6]
-
Enhance Cooperativity: Redesigning the PROTAC, particularly the linker, can promote positive cooperativity, stabilizing the ternary complex over the binary ones and reducing the hook effect.[7]
-
Biophysical Analysis: Use techniques like mass photometry to directly observe and quantify the formation of binary and ternary complexes at various PROTAC concentrations.[2][11]
Q5: My results are not reproducible. What are the common sources of variability?
Inconsistent results can derail a project. Standardizing experimental conditions is key.[7]
| Source of Variability | Recommended Action |
| Cellular State | Cell passage number, confluency, and overall health can significantly impact protein expression and the ubiquitin-proteasome system's efficiency.[7] |
| Compound Stability | The PROTAC compound may degrade in the cell culture medium over the experiment's duration. |
| Assay Timing | The kinetics of PROTAC-mediated degradation can vary. The chosen time point may not be optimal. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is fundamental for quantifying the levels of a target protein following PROTAC treatment.[1]
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are 70-80% confluent at the time of harvest. Allow them to adhere overnight.[13]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve.[6]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[1] Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection & Analysis: Use an ECL substrate to visualize the protein bands.[15] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to plot the dose-response curve and determine DC50 and Dmax.[14][15]
Protocol 2: Proteasome Inhibition Assay (Control Experiment)
This experiment is crucial to confirm that the observed protein degradation is dependent on the proteasome, a key feature of the PROTAC mechanism.[12]
Methodology:
-
Cell Seeding: Plate cells as described in the Western Blot protocol.
-
Inhibitor Pre-treatment: Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[9]
-
PROTAC Co-treatment: Add the PROTAC (at a concentration known to cause degradation) to both the inhibitor-pre-treated cells and a set of cells without the inhibitor. Include a vehicle-only control and a PROTAC-only control.
-
Incubation: Incubate for the standard duration determined to be effective for your PROTAC.
-
Lysis and Analysis: Lyse the cells and perform a Western blot for the target protein as described above.
-
Interpretation: A rescue of the target protein levels in the cells co-treated with the proteasome inhibitor and the PROTAC, compared to the cells treated with the PROTAC alone, confirms that the degradation is proteasome-dependent.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. refeyn.com [refeyn.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving ternary complex formation for HDAC6 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of HDAC6 PROTACs, with a specific focus on improving ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is it important for HDAC6 degradation?
A1: A ternary complex is the crucial intermediate assembly of three molecules: the PROTAC, the target protein (HDAC6), and an E3 ubiquitin ligase.[1][2][3] The PROTAC acts as a molecular bridge, bringing HDAC6 into close proximity with the E3 ligase.[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to HDAC6, marking it for degradation by the proteasome.[5][6] The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of HDAC6 degradation.[7][8]
Q2: What are the key factors influencing the stability and formation of the HDAC6-PROTAC-E3 ligase ternary complex?
A2: Several factors govern the formation and stability of the ternary complex:
-
Cooperativity: This refers to the synergistic binding effect where the affinity of one protein for the PROTAC is enhanced by the presence of the other. Positive cooperativity is a key driver for stable ternary complex formation.[6][9]
-
Linker Properties: The length, composition, and attachment points of the linker are critical.[1][5][7] An optimal linker facilitates favorable protein-protein interactions between HDAC6 and the E3 ligase without causing steric hindrance.[7][10]
-
E3 Ligase Selection: The choice of E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the attachment point of the linker to the E3 ligase ligand can significantly impact ternary complex formation and degradation selectivity.[5]
-
Binary Affinities: The individual binding affinities of the PROTAC for HDAC6 and the E3 ligase play a role. However, high affinity does not always correlate with potent degradation and can sometimes lead to the "hook effect".[11][12]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the degradation efficiency decreases.[9][12] This occurs because the high concentration of the PROTAC leads to the formation of unproductive binary complexes (HDAC6-PROTAC or E3-PROTAC) that cannot form the necessary ternary complex, thus inhibiting degradation.[11][12]
To mitigate the hook effect:
-
Optimize PROTAC concentration: Determine the optimal concentration range for maximal degradation through dose-response experiments.
-
Enhance Cooperativity: Designing PROTACs with high cooperativity can help favor the formation of the ternary complex even at higher concentrations.[6][9]
-
Modify Binary Affinities: In some cases, reducing the binary affinity for one or both proteins can alleviate the hook effect.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no HDAC6 degradation | 1. Poor ternary complex formation. 2. Suboptimal linker length or composition. 3. Inefficient E3 ligase recruitment. 4. Poor cell permeability or high efflux of the PROTAC. 5. Instability of the PROTAC molecule. | 1. Assess ternary complex formation using biophysical assays like SPR, ITC, or FRET.[13][14] 2. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal linker.[1][15] 3. Test different E3 ligase ligands (e.g., pomalidomide (B1683931) for CRBN, or a VHL ligand) and vary the linker attachment point.[5] 4. Evaluate the physicochemical properties of the PROTAC (e.g., LogP, polar surface area) and perform cell permeability assays.[7] 5. Check the stability of the PROTAC in relevant biological media. |
| High off-target degradation | 1. Non-selective binding of the HDAC6 warhead. 2. The ternary complex conformation leads to the ubiquitination of other proteins. | 1. Confirm the selectivity of the HDAC6 inhibitor used as the warhead. 2. Even with a non-selective warhead, PROTACs can achieve selectivity through preferential ternary complex formation.[16] Modifying the linker or E3 ligase ligand can alter the ternary complex interface and improve selectivity.[5] |
| Significant "hook effect" observed | 1. High binary affinity of the PROTAC for either HDAC6 or the E3 ligase, leading to the formation of unproductive binary complexes at high concentrations.[11][12] | 1. Perform detailed dose-response experiments to identify the optimal concentration window. 2. Design PROTACs with slightly lower binary affinities to disfavor the formation of binary complexes at high concentrations.[11] 3. Focus on optimizing linker design to maximize cooperativity, which can help overcome the hook effect.[6][9] |
| Discrepancy between in vitro binding and cellular degradation | 1. Poor cell permeability of the PROTAC. 2. PROTAC is subject to cellular efflux. 3. Low expression levels of the recruited E3 ligase in the cell line used. 4. The PROTAC is not stable in the cellular environment. | 1. Assess cell permeability using assays like PAMPA.[16] 2. Investigate if the PROTAC is a substrate for efflux pumps. 3. Confirm the expression of the target E3 ligase in your cell model. 4. Evaluate the metabolic stability of your PROTAC in cells. |
Quantitative Data Summary
Table 1: Biophysical Characterization of PROTAC-Induced Ternary Complexes
| PROTAC System | Technique | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary Complex KD | Cooperativity (α) | Reference |
| MZ1 (BRD4-VHL) | SPR | 1 nM (Brd4BD2) | 29 nM (VHL) | - | - | [13][14] |
| MZ1 (BRD4-VHL) | ITC | 4 nM (Brd4BD2) | 66 nM (VHL) | - | Positive | [13][14][17] |
| BRD-5110 (PPM1D-CRBN) | SPR | 1 nM (PPM1D) | ~3 µM (CRBN) | - | - | [13][14] |
| ACBI1 (SMARCA2-VHL) | - | Weaker than PROTAC 1 | Weaker than PROTAC 1 | More stable than PROTAC 1 | 26 | [9] |
| PROTAC 1 (SMARCA2-VHL) | - | Stronger than ACBI1 | Stronger than ACBI1 | Less stable than ACBI1 | 3.2 | [9] |
Table 2: Cellular Degradation Potency of selected HDAC6 PROTACs
| PROTAC | Cell Line | DC50 | Dmax | Time Point | Reference |
| NH2 | MM.1S | 3.2 nM | - | - | [1] |
| TO-1187 (8) | MM.1S | 5.81 nM | 94% | 6 h | [16] |
| 9 | MM.1S | 5.01 nM | 94% | - | [16] |
| 3 | MM.1S | 21.8 nM | 93% | - | [16] |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the binding kinetics and affinity of binary and ternary complexes.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or CRBN) on the sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction between the PROTAC and the E3 ligase.
-
To measure ternary complex formation, pre-incubate the PROTAC with the target protein (HDAC6) and inject the mixture over the E3 ligase-functionalized surface.
-
The increase in response units (RU) compared to the injection of the PROTAC alone indicates ternary complex formation.
-
Fit the sensorgram data to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[13][14]
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To determine the thermodynamic parameters (KD, enthalpy ΔH, and stoichiometry N) of binding.
-
Methodology:
-
Place the target protein (HDAC6) in the sample cell.
-
Titrate the PROTAC into the sample cell from the syringe in a series of small injections.
-
Measure the heat released or absorbed during each injection.
-
To characterize the ternary complex, first saturate the PROTAC with the E3 ligase and then titrate this binary complex into the sample cell containing HDAC6.
-
Fit the resulting data to a suitable binding model to extract the thermodynamic parameters.[15][17]
-
3. NanoBRET Target Engagement Assay in Live Cells
-
Objective: To measure the engagement of the PROTAC with HDAC6 in a cellular environment.
-
Methodology:
-
Use a cell line engineered to express HDAC6 fused to a NanoLuciferase variant (e.g., HiBiT).[11][18][19]
-
Add a cell-permeable fluorescent tracer that binds to HDAC6.
-
In the presence of the tracer, a bioluminescence resonance energy transfer (BRET) signal is generated.
-
Treat the cells with varying concentrations of the HDAC6 PROTAC.
-
The PROTAC will compete with the tracer for binding to HDAC6, leading to a decrease in the BRET signal.
-
The IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer, can be calculated to quantify target engagement.[11][20]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated HDAC6 degradation.
Caption: A troubleshooting flowchart for low HDAC6 degradation.
Caption: An integrated workflow for HDAC6 PROTAC development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 20. biorxiv.org [biorxiv.org]
PROTAC Degrader Technical Support Center: DC50 and Dmax Determination
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) degraders. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What are DC50 and Dmax, and why are they important for a PROTAC degrader?
A1:
-
DC50 (Half-Maximal Degradation Concentration): This is a measure of the potency of a PROTAC and represents the concentration at which 50% of the target protein is degraded.[1] A lower DC50 value indicates a more potent PROTAC. It is analogous to the IC50 value for an inhibitor.[1]
-
Dmax (Maximum Degradation): This value represents the maximum level of target protein degradation that can be achieved with a particular PROTAC.[1]
These two parameters are critical for characterizing the efficacy of a PROTAC degrader. They provide essential information for comparing different PROTACs and for selecting lead candidates for further development.[1]
Q2: How do I design an experiment to determine the DC50 and Dmax of my PROTAC?
A2: To determine the DC50 and Dmax, you need to perform a dose-response experiment. This involves treating cells with a range of PROTAC concentrations and then measuring the remaining level of the target protein. A key consideration is to use a wide range of concentrations, typically from nanomolar to low micromolar, to ensure you capture the full degradation curve.[2][3]
Q3: What is the "hook effect" in PROTAC experiments, and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the concentration that yields maximal degradation.[2]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity in the formation of the ternary complex can stabilize it over the binary complexes, thus reducing the hook effect.[2]
Q4: My PROTAC is not causing any degradation of my target protein. What are the possible reasons?
A4: Several factors could lead to a lack of PROTAC activity. Here are some common troubleshooting steps:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[2] Consider modifying the linker to improve its physicochemical properties.[2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell. Assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm target engagement in a cellular context.[2]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase, it may not form a stable and productive ternary complex. The linker length and composition are critical for this step.[4]
-
Cell Line Specificity: The expression levels of the target protein and the E3 ligase can vary between different cell lines, affecting PROTAC efficacy.[5]
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium. Its stability should be assessed over the time course of the experiment.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 and Dmax Determination
This protocol outlines the steps for treating cells with a PROTAC degrader and quantifying the degradation of the target protein using Western blotting.
Materials:
-
Cell line expressing the target protein
-
Complete growth medium
-
PROTAC degrader (stock solution in DMSO)
-
96-well or 6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in 96-well or 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC degrader in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO).[6]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically.[5]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[6]
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[6]
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).[6]
-
Normalize the target protein band intensity to the loading control band intensity.[2]
-
Calculate the percentage of protein remaining relative to the vehicle control.[2]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6]
-
Data Presentation
Table 1: Example Data for a PROTAC Dose-Response Experiment
| PROTAC Conc. (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
| 10000 | 8 (Hook Effect) |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Value Range |
| DC50 | Concentration for 50% degradation | 1 nM - 1 µM |
| Dmax | Maximum percentage of degradation | > 80% |
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
References
- 1. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating PROTAC-Mediated Degradation of HDAC6: A Comparative Guide
This guide provides a comprehensive comparison of proteolysis-targeting chimeras (PROTACs) designed to degrade histone deacetylase 6 (HDAC6) with traditional small-molecule inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
PROTAC-Mediated Degradation vs. Small-Molecule Inhibition
PROTACs represent a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its enzymatic activity. This approach offers several potential advantages over traditional inhibitors, including the ability to target non-enzymatic functions of the protein and a more profound and sustained downstream effect. In the context of HDAC6, a protein with both catalytic and scaffolding functions, targeted degradation may provide a more comprehensive approach to modulating its biological activity.
This guide focuses on a comparative analysis of two prominent HDAC6-targeting PROTACs, TO-1187 and NP8 (also known as HDAC6 degrader-1) , against established HDAC6 inhibitors such as the selective inhibitors Ricolinostat and Nexturastat A , and the pan-HDAC inhibitor Vorinostat .
Quantitative Comparison of HDAC6 PROTACs and Inhibitors
The following tables summarize the quantitative data on the efficacy of selected HDAC6 PROTACs and inhibitors.
Table 1: In Vitro Degradation and Inhibitory Potency of HDAC6 PROTACs
| Compound | Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| TO-1187 | PROTAC | HDAC6 | MM.1S | 5.81[1][2][3][4][5][6][7] | 94[1][2][3][4][5][6][7] | 6[1][2][3][4][5][6][7] |
| NP8 (HDAC6 degrader-1) | PROTAC | HDAC6 | MM.1S | 3.8[8][9][10][11] | >90 | 24[8] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation observed.
Table 2: In Vitro Inhibitory Potency of HDAC6 Inhibitors
| Compound | Type | Target(s) | IC50 (nM) |
| Ricolinostat (ACY-1215) | Selective Inhibitor | HDAC6 | 5[12] |
| HDAC1 | 58[12] | ||
| HDAC2 | 48[12] | ||
| HDAC3 | 51[12] | ||
| Nexturastat A | Selective Inhibitor | HDAC6 | 5[10][13] |
| Vorinostat (SAHA) | Pan-Inhibitor | HDAC1 | 10[5] |
| HDAC3 | 20[5] | ||
| Class I & II HDACs | Potent inhibitor[5] |
IC50: The concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated degradation and its validation, the following diagrams illustrate the key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TO-1187 | HDAC6 PROTAC | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PROTAC HDAC6 Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small molecule inhibition. Within the realm of epigenetic modifiers, Histone Deacetylase 6 (HDAC6) has emerged as a compelling target for PROTAC-mediated degradation due to its significant roles in cancer, neurodegenerative diseases, and immune disorders. This guide provides a comprehensive comparison of the efficacy of various prominent PROTAC HDAC6 degraders, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Quantitative Comparison of PROTAC HDAC6 Degraders
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following table summarizes the reported DC50 and Dmax values for several notable PROTAC HDAC6 degraders in various cell lines.
| PROTAC Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TO-1187 | CRBN | MM.1S | 5.81 | 94 | [1][2][3][4][5] |
| HeLa | Dose-dependent degradation | - | [2] | ||
| NP8 | CRBN | MM.1S | 3.8 | >90 (at 100 nM) | [6][7] |
| HeLa | Significant degradation at 100 nM | - | [6] | ||
| A6 | CRBN | Myeloid Leukemia Cells | 3.5 | - | |
| B4 | CRBN | Leukemia Cells | 19.4 | - | |
| Compound 12d | CRBN | MM.1S | 1.64 | 86.26 | |
| Compound 9c | CRBN | MM.1S | 34 | >80 | |
| Compound 17c | CRBN | - | 14 | - | |
| VHL-based Degrader (3j) | VHL | MM.1S | 7.1 | 90 | |
| 4935 (mouse) | 4.3 | 57 |
Key Experimental Methodologies
The data presented in this guide is derived from a series of well-established experimental protocols designed to assess the efficacy and mechanism of action of PROTAC HDAC6 degraders. Below are detailed methodologies for the key experiments cited.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma (MM.1S) and human cervical cancer (HeLa) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: PROTAC degraders are dissolved in DMSO to create stock solutions. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Treatment durations typically range from 2 to 72 hours, depending on the experimental endpoint.
Western Blotting for HDAC6 Degradation
This technique is the gold standard for quantifying the levels of a target protein within a cell lysate.
-
Cell Lysis: After PROTAC treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9][10][11] The lysates are then centrifuged to pellet cell debris, and the supernatant containing the soluble proteins is collected.[8][9][10][11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay to ensure equal loading of protein for each sample.[10][12]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled to denature the proteins, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13] The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for HDAC6, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes.[12]
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13] The intensity of the bands is quantified using densitometry software. The level of HDAC6 is normalized to the corresponding loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[12][14] The DC50 and Dmax values are then determined from a dose-response curve.[12]
Cell Viability Assays
These assays are used to determine the effect of PROTAC treatment on cell proliferation and cytotoxicity.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[15] The CellTiter-Glo® reagent is then added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a luminometer.[16]
-
Data Analysis: The results are typically expressed as a percentage of the viability of vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of HDAC6 is mediated by the ubiquitin-proteasome system.
-
Principle: This assay detects the attachment of ubiquitin molecules to the target protein, a prerequisite for its degradation by the proteasome.
-
Procedure:
-
Immunoprecipitation: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated HDAC6 to accumulate. Cell lysates are then prepared, and an antibody against HDAC6 is used to immunoprecipitate HDAC6 and any bound proteins.
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting using an antibody that specifically recognizes ubiquitin. An increase in high-molecular-weight ubiquitinated HDAC6 species in the PROTAC-treated samples confirms that the PROTAC is inducing the ubiquitination of HDAC6.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved in PROTAC-mediated HDAC6 degradation and its evaluation, the following diagrams have been generated using the DOT language.
PROTAC-Mediated HDAC6 Degradation Pathway
This diagram illustrates the catalytic mechanism by which a PROTAC molecule brings HDAC6 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated HDAC6 degradation.
Experimental Workflow for Efficacy Evaluation
This diagram outlines the typical experimental workflow for assessing the efficacy of a PROTAC HDAC6 degrader, from cell culture to data analysis.
Caption: A typical experimental workflow for evaluating PROTAC HDAC6 degraders.
Downstream Signaling of HDAC6
HDAC6 has several key cytoplasmic substrates, and its degradation can impact multiple signaling pathways. This diagram illustrates the central role of HDAC6 in regulating α-tubulin and Hsp90, and its influence on downstream cellular processes.
Caption: Key downstream signaling pathways regulated by HDAC6.
Conclusion
The development of PROTACs targeting HDAC6 has provided researchers with powerful tools to study the biological functions of this important enzyme and offers promising therapeutic avenues. The data and methodologies presented in this guide highlight the high potency and selectivity of several leading HDAC6 degraders. The choice of a specific degrader for a particular research application will depend on factors such as the cell type being studied, the desired degradation kinetics, and the specific E3 ligase being leveraged. As the field of targeted protein degradation continues to evolve, the systematic comparison of the efficacy and mechanistic properties of these novel molecules will be crucial for advancing our understanding of HDAC6 biology and for the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - American Chemical Society - Figshare [acs.figshare.com]
- 5. TO-1187 | HDAC6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
A Researcher's Guide to Orthogonal Validation of PROTAC Activity
For researchers, scientists, and drug development professionals, establishing the efficacy and mechanism of action of a Proteolysis Targeting Chimera (PROTAC) is a critical endeavor. Unlike traditional inhibitors, PROTACs operate through a novel mechanism, hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] This unique mode of action necessitates a multi-faceted validation approach using orthogonal methods to ensure data robustness and build a comprehensive understanding of the PROTAC's performance.
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. Below is a comparison of commonly employed orthogonal methods.
| Method | Principle | Throughput | Key Parameters | Advantages | Limitations |
| Western Blot | Size-based protein separation and antibody-based detection. | Low | DC50, Dmax | Widely accessible, provides molecular weight information. | Low throughput, semi-quantitative, requires specific antibodies.[2][3] |
| HiBiT/NanoBRET Assay | Luminescence-based detection of a tagged protein. | High | DC50, Dmax, degradation kinetics | Real-time, quantitative, high throughput, suitable for live cells.[1] | Requires genetic modification of the target protein. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins. | Medium | Global protein changes, off-target effects | Gold standard for selectivity, unbiased.[1] | Technically demanding, expensive, complex data analysis. |
| Flow Cytometry | Per-cell fluorescence measurement using antibodies. | High | Mean Fluorescence Intensity (MFI), % of positive cells | High throughput, single-cell analysis, multiplexing capabilities.[1][2] | Requires specific antibodies, can be indirect for intracellular targets. |
| Immunofluorescence | Antibody-based visualization of protein localization and abundance. | Low | Subcellular localization, protein levels | Provides spatial information.[2] | Low throughput, generally qualitative. |
| TR-FRET | Proximity-based assay to detect ternary complex formation. | High | Ternary complex formation | Homogeneous, no-wash assay, high throughput.[4] | Requires specific labeled binding partners. |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[1] Dmax: The maximal degradation of the target protein achieved.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[5]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Plot dose-response curves to determine DC50 and Dmax values.
HiBiT/NanoBRET Assay
Principle: This method utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[1]
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[1]
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein and substrate.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize luminescence signals to a vehicle control. For endpoint assays, plot dose-response curves to determine DC50 and Dmax. For kinetic assays, analyze the rate of degradation and time to Dmax.[1]
Mass Spectrometry (Proteomics)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[1]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[1]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cell membrane to allow antibody entry.[1]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
Logical Flow for Validating PROTAC Activity
The validation of a PROTAC's activity follows a logical progression from initial confirmation of degradation to in-depth mechanistic studies and assessment of specificity.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods. By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: PROTAC HDAC6 Degrader 3 versus siRNA Knockdown of HDAC6
In the landscape of targeted protein modulation, both PROTAC (Proteolysis Targeting Chimera) technology and siRNA (small interfering RNA) have emerged as powerful tools for reducing the expression of specific proteins. This guide provides a detailed comparison of a specific PROTAC, "PROTAC HDAC6 degrader 3," and the well-established method of siRNA-mediated knockdown for the targeted reduction of Histone Deacetylase 6 (HDAC6). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. PROTACs induce the degradation of the target protein, while siRNAs prevent its synthesis.
This compound is a heterobifunctional molecule. One end binds to HDAC6, and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. This process effectively removes the existing HDAC6 protein from the cell.
siRNA knockdown of HDAC6 , on the other hand, operates at the mRNA level. A synthetic double-stranded RNA molecule, complementary to the HDAC6 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target HDAC6 mRNA. The destruction of the mRNA prevents the translation and synthesis of new HDAC6 protein.
Quantitative Performance: Efficacy and Potency
| Parameter | This compound | siRNA Knockdown of HDAC6 |
| Metric | DC50 (Concentration for 50% degradation) | Knockdown Percentage |
| Value | 21.8 nM[1] | Can achieve high knockdown (e.g., >90%), but is concentration-dependent.[2] |
| Metric | Dmax (Maximum degradation) | Not applicable |
| Value | 93% at 500 nM[1] | Not applicable |
Key Insights:
-
This compound demonstrates high potency, with a DC50 in the low nanomolar range, and can achieve a significant reduction in HDAC6 protein levels.[1]
-
siRNA can also achieve substantial knockdown of HDAC6, often exceeding 90%.[2] However, the efficiency is highly dependent on the specific siRNA sequence, delivery method, and concentration used.
Specificity and Off-Target Effects: A Critical Consideration
A crucial aspect of any targeted therapy is its specificity. Off-target effects can lead to unintended biological consequences and toxicity.
This compound: Studies on various HDAC6 PROTACs, including those structurally related to PROTAC 3, have highlighted their high selectivity. For instance, some HDAC6 PROTACs show no degradation of other HDAC isoforms even at high concentrations.[1][3] This selectivity is attributed to the specific binding of the PROTAC to both HDAC6 and the E3 ligase.
siRNA Knockdown of HDAC6: A known challenge with siRNA technology is the potential for off-target effects. These can arise from the siRNA sequence having partial complementarity to the mRNA of other genes, leading to their unintended silencing.[4] Strategies to mitigate these effects include careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.
Experimental Protocols
Below are detailed methodologies for the key experiments used to evaluate each technology.
PROTAC-Mediated Degradation Analysis via Western Blot
This protocol outlines the steps to assess the degradation of HDAC6 protein following treatment with this compound.
1. Cell Culture and Treatment:
- Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each sample using a BCA or Bradford assay.
3. Western Blotting:
- Normalize the protein concentrations of all samples.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of HDAC6 degradation.[5][6]
siRNA-Mediated Knockdown Analysis via RT-qPCR and Western Blot
This protocol describes the steps to transfect cells with HDAC6 siRNA and evaluate the knockdown at both the mRNA and protein levels.
1. siRNA Transfection:
- Seed cells in 6-well plates the day before transfection to achieve 30-50% confluency.
- Prepare two tubes for each transfection: one with the HDAC6 siRNA and one with a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium like Opti-MEM.
- Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
- Add the transfection complexes to the cells.
- Incubate the cells for 24-72 hours.[7][8]
2. RNA Isolation and RT-qPCR (for mRNA analysis):
- After the incubation period, lyse the cells and isolate total RNA using a suitable kit or method (e.g., TRIzol).
- Synthesize cDNA from the isolated RNA using reverse transcriptase.
- Perform quantitative real-time PCR (RT-qPCR) using primers specific for HDAC6 and a housekeeping gene (e.g., GAPDH) for normalization.
- Calculate the relative expression of HDAC6 mRNA to determine the knockdown efficiency.[9]
3. Western Blot (for protein analysis):
- Follow the same procedure as described for the PROTAC analysis (steps 2 and 3) to assess the reduction in HDAC6 protein levels.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated HDAC6 degradation.
Caption: Mechanism of siRNA-mediated HDAC6 knockdown.
Caption: Comparative experimental workflows.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are effective methods for reducing HDAC6 levels, but they offer distinct advantages and are suited for different research and therapeutic contexts.
-
This compound offers a pharmacologically relevant approach that directly eliminates the target protein. Its high potency and selectivity make it an attractive candidate for therapeutic development. The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target proteins.
-
siRNA knockdown of HDAC6 is a powerful and well-established research tool for validating the function of a gene. It provides a direct link between the reduction of a specific mRNA and the resulting phenotype. However, its therapeutic application can be challenged by delivery issues and potential off-target effects.
The choice between these two technologies will ultimately depend on the specific goals of the study. For researchers investigating the functional consequences of HDAC6 loss, siRNA remains a valuable tool. For those in drug development seeking a potent and selective small molecule to therapeutically target HDAC6, PROTACs like HDAC6 degrader 3 represent a promising path forward.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VHL and CRBN-Based HDAC6 Degraders: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, such as Histone Deacetylase 6 (HDAC6), a key target in cancer and inflammatory diseases. The choice of the E3 ubiquitin ligase recruited by a PROTAC is a critical design parameter influencing its degradation efficiency, selectivity, and overall pharmacological profile. This guide provides a detailed head-to-head comparison of HDAC6 degraders that utilize two of the most common E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
This comparison synthesizes experimental data from peer-reviewed literature to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in the design and selection of HDAC6-targeting degraders. We will delve into their mechanisms of action, present quantitative performance data in structured tables, detail common experimental protocols, and provide visual diagrams of key pathways and workflows.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein (HDAC6), the PROTAC itself, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of HDAC6, marking it for degradation by the 26S proteasome. While both VHL and CRBN are effective E3 ligases for this purpose, they possess distinct characteristics that can influence the resulting degrader's properties.
Von Hippel-Lindau (VHL) is the substrate recognition component of the CUL2 E3 ligase complex. VHL-based degraders are known for their high selectivity and the formation of stable ternary complexes.[] The subcellular localization of VHL is predominantly cytosolic, which aligns well with the primarily cytoplasmic localization of HDAC6.[]
Cereblon (CRBN) is a substrate receptor for the CUL4A E3 ligase complex. CRBN-based degraders often exhibit rapid degradation kinetics.[] However, a key consideration for CRBN-based degraders is the potential for off-target degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3, which can lead to immunomodulatory effects.[2][3] This can be a desirable therapeutic feature in certain contexts, like multiple myeloma, but may be an unwanted side effect in others.[2]
dot
References
Selectivity Profiling of PROTAC HDAC6 Degrader 3: A Comparative Guide
Introduction
PROteolysis-TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the targeted degradation of proteins of interest.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Histone deacetylase 6 (HDAC6) is a promising therapeutic target due to its primary cytoplasmic localization and its role in various cellular processes, including cell motility and protein degradation.[3] The development of selective HDAC6 degraders is of significant interest to mitigate potential off-target effects associated with non-selective HDAC inhibition.[3]
This guide provides a comparative analysis of the selectivity of a PROTAC identified as "PROTAC 3" against other HDAC isoforms, based on available experimental data. It is important to note that the nomenclature for PROTACs can vary across different research groups, and the data presented here corresponds to the specific molecules as designated in the cited literature.
Quantitative Selectivity Profile
The selectivity of PROTAC HDAC6 degraders is a critical aspect of their development, ensuring that the desired therapeutic effect is achieved without perturbing the functions of other essential HDAC isoforms. The following table summarizes the quantitative data on the selectivity of a specific PROTAC designated as "PROTAC 3".
| PROTAC | Target HDAC | Other HDACs Tested | Concentration | % Degradation / DC50 | Cell Line | Reference |
| PROTAC 3 | HDAC6 | HDAC3, HDAC8 | up to 25 µM | DC50 = 21.8 nM; Dmax = 93% at 500 nM | Not specified | [4] |
| HDAC3 | up to 25 µM | No degradation observed | Not specified | [4] | ||
| HDAC8 | up to 25 µM | No degradation observed | Not specified | [4] |
Note: Another molecule, "HDAC6 degrader-3," has been reported with a DC50 of 19.4 nM and IC50 values of 4.54 nM for HDAC6 and 0.647 µM for HDAC1, indicating selectivity for HDAC6.[5]
Experimental Methodologies
The selectivity of PROTAC HDAC6 degrader 3 was primarily assessed using Western Blot analysis to determine the protein levels of various HDAC isoforms following treatment.
Western Blotting Protocol for Selectivity Profiling
-
Cell Culture and Treatment: Human cell lines, such as the multiple myeloma cell line MM.1S, are cultured under standard conditions.[4] Cells are then treated with varying concentrations of the PROTAC HDAC6 degrader (e.g., ranging from 1 nM to 25 µM) or a vehicle control (like DMSO) for a specified duration, typically 6 to 24 hours.[4]
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for HDAC6 and other HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC4, HDAC8).[1][4][6] A loading control antibody, such as anti-GAPDH or anti-β-actin, is used to confirm equal protein loading.[6][7]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The chemiluminescent signals are captured using an imaging system. The intensity of the protein bands is quantified, and the levels of HDAC proteins in the treated samples are normalized to the loading control and compared to the vehicle-treated control to determine the percentage of degradation. The DC50 value, the concentration at which 50% degradation is observed, is then calculated.[4]
Proteomics for Unbiased Selectivity Profiling
For a more comprehensive and unbiased assessment of selectivity, quantitative proteomics can be employed.[8][9] This method involves the large-scale identification and quantification of proteins in a sample. In the context of PROTAC selectivity, this would involve comparing the entire proteome of cells treated with the PROTAC to that of control-treated cells to identify any off-target degradation.[4][10]
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for assessing the selectivity of a PROTAC HDAC6 degrader.
Caption: Workflow for determining the selectivity of this compound.
Conclusion
The available data indicates that this compound is a highly selective degrader of HDAC6.[4] Experimental evidence from Western blot analysis demonstrates its ability to potently degrade HDAC6 at nanomolar concentrations without significantly affecting the protein levels of other tested HDAC isoforms, such as HDAC3 and HDAC8, even at micromolar concentrations.[4] This high degree of selectivity is a crucial feature for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. For a comprehensive understanding of its selectivity profile, unbiased proteomic studies would be beneficial to confirm its specificity across the entire proteome.[4][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of PROTAC HDAC6 Degrader 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PROTAC HDAC6 degrader 3 against other alternative HDAC6 degraders. The information is compiled from published experimental data to offer an objective assessment of its selectivity and performance.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6) through the ubiquitin-proteasome system. It is composed of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase. The selective degradation of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. Understanding the cross-reactivity of such degraders is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.
Quantitative Performance Data
The following tables summarize the degradation potency and selectivity of this compound and its alternatives based on cellular assays.
Table 1: Degradation Performance of Investigated PROTACs against HDAC6
| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited | Source |
| PROTAC 3 | MM.1S | 21.8 | 93 | CRBN | |
| PROTAC 8 | MM.1S | 5.81 | 94 | CRBN | |
| PROTAC 9 | MM.1S | 5.01 | 94 | CRBN | |
| TO-1187 | MM.1S | 5.81 | 94 | CRBN | |
| NP8 | MM.1S | 3.8 | >90 | CRBN | |
| XY-07-35 | PBMCs | N/A (Degradation at 1µM) | N/A | CRBN | |
| 3j | MM.1S | 7.1 | 90 | VHL |
DC₅₀: Concentration required for 50% degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Cross-Reactivity Profile of HDAC6 Degraders
| Degrader | Off-Target Investigated | Method | Result | Source |
| PROTAC 3 | HDAC3, HDAC8 | Western Blot | No degradation observed up to 25 µM | |
| PROTAC 8 | HDAC3, HDAC8 | Western Blot | No degradation observed up to 25 µM | |
| PROTAC 9 | HDAC3, HDAC8 | Western Blot | No degradation observed up to 25 µM | |
| TO-1187 | Proteome-wide | Mass Spectrometry | HDAC6 was the only protein depleted. No degradation of other HDACs or known CRBN neosubstrates (IKZF1, IKZF3, CK1α, GSPT1) was observed. | |
| NP8 | HDAC1, HDAC2, HDAC4 | Western Blot | No degradation observed | |
| XY-07-35 | HDAC1, HDAC2, HDAC3, HDAC8 | In vitro enzymatic assay & Western Blot | Selective for HDAC6 degradation; inhibits other HDACs at higher concentrations. | |
| 3j | IKZF1, IKZF3 | Western Blot | No degradation observed |
Visualizing the Mechanisms and Classifications
To better understand the context of this comparison, the following diagrams illustrate the PROTAC mechanism of action, a typical workflow for assessing degrader selectivity, and the classification of the HDAC family.
Caption: A diagram illustrating the PROTAC-mediated degradation of a target protein.
Caption: A typical experimental workflow for proteomics-based selectivity profiling of PROTACs.
Caption: Classification of the Histone Deacetylase (HDAC) family of enzymes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Western Blot Analysis for HDAC Isoform Selectivity
This protocol is used to assess the degradation of specific HDAC isoforms in response to PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate human multiple myeloma (MM.1S) cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treat the cells with the desired concentrations of the PROTAC degrader (e.g., a dose-response from 1 nM to 25 µM) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDAC6, HDAC3, HDAC8, and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mass Spectrometry-Based Proteomics for Global Selectivity Profiling
This protocol provides a global, unbiased assessment of a PROTAC degrader's selectivity across the entire proteome.
a. Sample Preparation:
-
Treat MM.1S cells with the PROTAC degrader (e.g., 100 nM of TO-1187) and a vehicle control (DMSO) for 6 hours in biological triplicate.
-
Harvest and lyse the cells as described in the Western Blot protocol.
b. Protein Digestion and Peptide Labeling:
-
Reduce disulfide bonds in the protein lysates with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
For quantitative analysis, label the peptides with tandem mass tags (TMT) according to the manufacturer's protocol to allow for multiplexing of samples.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid over a C18 column.
-
Acquire the mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
d. Data Analysis and Interpretation:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each identified protein based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
The selectivity profile is determined by identifying which proteins, other than the intended target (HDAC6), are significantly downregulated.
This guide is intended for research purposes and is based on publicly available data. For further details, please refer to the cited scientific literature.
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC HDAC6 Degrader 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like PROTAC HDAC6 degrader 3 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. As a targeted protein degrader, this compound and its associated waste are presumed to be cytotoxic and must be managed as hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is mandatory.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant nitrile gloves (double-gloving is recommended).[1][2][3] All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to prevent the inhalation of dust or aerosols.[2][4][5] Standard safety procedures such as avoiding contact with eyes, skin, and clothing, and washing hands thoroughly after handling should be strictly followed.[3] Do not eat, drink, or smoke in areas where the compound is handled.[2]
Quantitative Data for Safe Handling and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general safety and disposal parameters for research-scale PROTACs and cytotoxic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific requirements.[4]
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and potentially Mutagenic or Genotoxic. | Based on guidelines for cytotoxic and novel chemical compounds.[2][6][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator is required for handling solids or when aerosols may be generated. | Standard laboratory practice for hazardous chemicals.[1][2][3] |
| Storage of Compound | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. For long-term stability, storage at -20°C or -80°C is often recommended.[5][8] | General guidance for chemical storage.[5] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste.[1][9][10] |
| Waste Segregation | Solid waste (contaminated consumables) must be kept separate from liquid waste (unused solutions, solvents). Halogenated and non-halogenated solvent wastes should also be segregated. | Institutional EHS guidelines.[5][9] |
| Spill Cleanup | Absorb liquid spills with inert material (e.g., vermiculite, sand). Carefully sweep solid spills, avoiding dust generation. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol). Collect all cleanup materials as hazardous waste. | General procedure for chemical spills.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous chemical waste.[5] The following protocol provides a general framework.
Waste Identification and Segregation
-
Classification : All materials contaminated with this compound must be classified as hazardous/cytotoxic waste.[7][9]
-
Solid Waste : Collect all solid waste, including contaminated gloves, pipette tips, vials, weighing paper, and other consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] These containers are often color-coded (e.g., purple or red) to signify cytotoxic contents.[9][10][11]
-
Liquid Waste : Collect all liquid waste, such as unused stock solutions, experimental media, and solvent rinsates, in a compatible, leak-proof container with a secure screw cap.[1][4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[5] Under no circumstances should this waste be disposed of down the drain.[2][3]
-
Sharps Waste : Any used or contaminated sharps (needles, syringes, etc.) must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[7][11]
Waste Container Labeling and Storage
-
Labeling : Affix a hazardous waste label to each container as soon as the first piece of waste is added. The label must include the full chemical name ("this compound"), the major components and their approximate percentages, and the date of accumulation.[1][12]
-
Storage : Store all waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be secure, away from general lab traffic, and feature secondary containment to manage potential leaks.[5] Ensure containers are kept tightly sealed except when adding waste.[4]
Disposal of Empty Containers
-
To be considered non-hazardous, an "empty" container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[4][5]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing and air-drying in a ventilated fume hood, the container label should be fully defaced or removed before disposal in the regular laboratory trash.[4]
Arranging for Final Disposal
-
Collection : Once a waste container is full, or in accordance with your institution's policies, arrange for pickup and disposal.
-
Contractor : Disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.[1][12] The standard and required method for destroying cytotoxic compounds is high-temperature incineration.[10]
Experimental Protocols
While the mandatory and primary method for disposal is through a certified hazardous waste service, chemical inactivation can be considered as a supplementary step before collection, but only with explicit approval from your institution's EHS office. The following are general protocols for the degradation of complex organic molecules and have not been validated specifically for this compound. These procedures must be performed in a chemical fume hood with full PPE. [12]
Protocol 1: Oxidative Degradation using Sodium Hypochlorite (Bleach) This method utilizes the strong oxidizing properties of bleach to break down organic molecules.[12]
-
Materials : PROTAC waste solution, standard household bleach (~5.25% sodium hypochlorite), suitable glass reaction container, stirring equipment.
-
Procedure :
-
Place the PROTAC waste solution into the glass container inside a chemical fume hood.
-
Slowly, and with constant stirring, add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 100 mL of waste, add 10-20 mL of bleach).
-
Caution : Mixing bleach with certain organic solvents (like DMSO) can cause a vigorous exothermic reaction. Add bleach very slowly in small portions.
-
Allow the mixture to react for a minimum of 24 hours to ensure maximum degradation.
-
Collect the resulting solution as hazardous waste for professional disposal.
-
Protocol 2: Hydrolysis (Acid or Base) This method uses strong acid or base to hydrolyze and break down the molecule.[12]
-
Materials : PROTAC waste solution, 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), suitable glass reaction container, stirring equipment, pH meter or paper.
-
Procedure (Base Hydrolysis) :
-
In a chemical fume hood, place the waste solution in the glass container.
-
Slowly add 1 M NaOH while stirring until the pH is greater than 12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[12]
-
Visualizations
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Biological Signaling Pathway and PROTAC Mechanism
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[13][14] A PROTAC consists of a ligand that binds the target protein (in this case, HDAC6) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[15] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[16][17] HDAC6 itself is a histone deacetylase that plays a role in regulating the acetylation of various proteins, including α-tubulin and Hsp90, thereby influencing processes like cell motility and signaling pathways such as Ras activation.[18][19][20]
Caption: Mechanism of PROTAC-mediated degradation of the HDAC6 protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. danielshealth.ca [danielshealth.ca]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 15. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 16. portlandpress.com [portlandpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for PROTAC HDAC6 Degrader 3
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PROTAC HDAC6 degrader 3. Proteolysis-Targeting Chimeras (PROTACs) are novel, potent molecules designed to induce targeted protein degradation.[1] Due to their biological activity, it is imperative to handle these compounds with a high degree of caution, adhering to rigorous safety protocols to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling Summary
While the Safety Data Sheet (SDS) for this compound (CAS No. 2785404-83-1) classifies it as not a hazardous substance or mixture, it is best practice within the scientific community to handle all novel research chemicals, including PROTACs, with a comprehensive safety approach.[2] The following table summarizes key safety information. General guidance for similar PROTAC compounds suggests treating them as potentially hazardous cytotoxic agents.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Not a hazardous substance or mixture. | Based on the available Safety Data Sheet.[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, and a fully buttoned lab coat are essential. | Standard laboratory practice for potent biological agents. |
| Storage (Solid Compound) | Store in a tightly sealed container, protected from light and moisture. | General guidance for chemical storage.[3] |
| Storage (Stock Solutions) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.[4] | Manufacturer's recommendation.[4] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility is recommended for all PROTAC-contaminated waste. | Common practice for cytotoxic and research chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. This workflow outlines the key steps from receiving the compound to the final disposal of waste.
Detailed Experimental Protocols
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent biological activity of PROTACs, a multi-layered safety approach is recommended:
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.
-
Body Protection : A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is advised.
-
Respiratory Protection : All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.
Preparation of Stock Solutions
-
Equilibration : Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[3]
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of the solid compound using dedicated spatulas and weigh paper.
-
Dissolution : Slowly add the appropriate solvent (e.g., anhydrous DMSO) to the solid to the desired concentration.[3] Cap the vial securely and vortex until the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Labeling and Storage : Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings. Store immediately at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[4]
-
Aliquoting : To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
-
Waste Segregation : All materials that have come into contact with the PROTAC must be segregated from other laboratory waste streams. This includes:
-
Solid Waste : Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.
-
Liquid Waste : Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
-
Waste Containers :
-
Collect solid waste in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Collect liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top cap. Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.
-
-
Decontamination : Wipe down all surfaces and equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
Final Disposal : Store waste containers in a designated satellite accumulation area within the laboratory. Follow your institution's specific procedures for requesting a hazardous waste pickup. The primary and required method of disposal is high-temperature incineration by an approved waste management facility.
Understanding the Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade HDAC6.
By adhering to these stringent safety and handling protocols, researchers can safely advance their scientific inquiries using this compound while minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
